Product packaging for Lithium selenide(Cat. No.:CAS No. 12136-60-6)

Lithium selenide

Cat. No.: B077246
CAS No.: 12136-60-6
M. Wt: 92.9 g/mol
InChI Key: PEXNRZDEKZDXPZ-UHFFFAOYSA-N
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Description

Lithium selenide (Li₂Se) is an inorganic compound of significant interest in advanced materials and energy storage research. As a precursor in solid-state chemistry, it is pivotal for the synthesis of selenide-based materials, including semiconductor nanocrystals (quantum dots) for optoelectronics and photovoltaics, due to its role as a highly reactive selenium source. In the field of next-generation batteries, this compound is a critical subject of study as a discharge product in lithium-selenium (Li-Se) battery systems. Its electrochemical properties, including high theoretical volumetric capacity, are extensively investigated to overcome challenges related to polyselenide shuttling and to improve cycling stability. Furthermore, its ionic conductivity makes it a candidate component for developing solid electrolytes and in the synthesis of novel chalcogenide glasses. This reagent is offered to support fundamental and applied research in these cutting-edge areas, providing a high-purity starting material for exploring new synthetic pathways and material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Li2Se B077246 Lithium selenide CAS No. 12136-60-6

Properties

InChI

InChI=1S/2Li.Se
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InChI Key

PEXNRZDEKZDXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li][Se][Li]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Li2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2065252
Record name Lithium selenide (Li2Se)
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Molecular Weight

92.9 g/mol
Source PubChem
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CAS No.

12136-60-6
Record name Lithium selenide (Li2Se)
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Record name Lithium selenide (Li2Se)
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Record name Lithium selenide (Li2Se)
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Advanced Synthesis Methodologies for Lithium Selenide Materials

Direct Synthesis Approaches for Lithium Selenide (B1212193)

Direct synthesis methods involve the straightforward reaction of lithium and selenium precursors to form lithium selenide. These methods are foundational and can be categorized by the reaction environment—either under controlled, high-temperature conditions or in a solution phase.

Elemental Combination Reactions under Controlled Conditions

The most fundamental method for synthesizing this compound is through the direct combination of its constituent elements. nih.gov This process involves reacting elemental lithium with elemental selenium at elevated temperatures in a controlled, inert atmosphere to prevent the formation of unwanted byproducts. nih.govwikipedia.org The reaction can also be achieved by treating a solution of lithium in liquid sodium metal with nitrogen gas. Another approach involves the reduction of selenium with lithium in liquid ammonia (B1221849), where the Li₂Se product is recovered after the ammonia has evaporated. wikipedia.org Precise control over the reaction conditions is essential to ensure the stoichiometry and purity of the resulting this compound. nih.gov

Solution-Phase Chemical Preparations

Solution-phase synthesis offers an alternative route to produce this compound, often yielding materials with specific characteristics like nanoparticles. One established method involves reacting grey elemental selenium with lithium triethylborohydride (Li(C₂H₅)₃BH) in a tetrahydrofuran (B95107) (THF) solvent at room temperature. wikipedia.orgwikipedia.org This reaction produces a milky white suspension of this compound. wikipedia.org Researchers have also developed versatile solution-based methods to create uniform nanostructured carbon-Li₂Se composites, which are beneficial for battery applications. americanelements.com These liquid-phase syntheses can simplify production processes and allow for control over particle size, which is crucial for materials used in all-solid-state batteries. ereztech.com

Controlled Growth Techniques for this compound Architectures

Beyond direct synthesis, controlled growth techniques are employed to fabricate this compound with specific architectures, such as thin films, crystals, and various nanostructures. These advanced methods provide precise control over the material's morphology and properties.

Chemical Vapor Deposition (CVD) for Thin Film and Crystal Formation

Chemical Vapor Deposition (CVD) is a powerful technique for the controlled growth of Li₂Se crystals and thin films. nih.gov In a typical CVD process for Li₂Se, elemental lithium and selenium powder are placed within a quartz tube in the CVD system. fishersci.no When heated, the liquid lithium metal reacts with vaporized selenium under an inert gas flow, such as argon, to form a Li₂Se thin film directly on a substrate. fishersci.nofishersci.fi This method allows for the epitaxial growth of Li₂Se on materials like lithium metal, which is particularly relevant for creating protective layers in all-solid-state batteries. fishersci.nofishersci.fi The direct deposition of selenium onto lithium metal and the subsequent formation of Li₂Se is considered a facile and effective method to build a low-resistance interface. fishersci.no

High-Pressure and High-Temperature Synthesis of this compound Phases

High-pressure and high-temperature (HP/HT) synthesis is a specialized technique used to create novel crystalline phases of materials that may not be accessible under standard conditions. While not commonly reported for binary Li₂Se, this method has been successfully used to synthesize more complex lithium-containing selenide compounds. For instance, the monoclinic lithium platinum selenide (Li₂Pt₃Se₄) was synthesized via a multianvil HP/HT route. fishersci.nouni.lu This was achieved by reacting a stoichiometric mixture of lithium nitride, selenium, and platinum at a pressure of 8 GPa and a temperature of 1200°C. fishersci.nouni.lu This demonstrates the capability of HP/HT methods to produce unique, dense phases of lithium-based selenides.

Fabrication of Nanostructured this compound (Nanoparticles, Nanorods, Nanowalls)

The fabrication of nanostructured Li₂Se is of great interest for enhancing the performance of devices like lithium-ion batteries. americanelements.com Both CVD and solution-based methods are employed to create these nanoscale architectures.

Using the CVD method, the morphology of the resulting Li₂Se can be precisely controlled by adjusting reaction parameters. fishersci.nofishersci.fi For example, by varying the reaction time and cooling rate, it is possible to produce Li₂Se nanoparticles, nanorods, or nanowalls epitaxially grown on a lithium metal substrate. fishersci.nofishersci.fi

Synthesis ParameterResulting Li₂Se NanostructureSource(s)
CVD: Heating at 300°C, 1 min hold, quenching (rapid cooling)Nanoparticles (Li₂Se-NP) fishersci.no
CVD: Heating at 300°C, 1 min hold, slow coolingNanorods (Li₂Se-NR) fishersci.no
CVD: Heating at 300°C, 10 min hold, slow coolingNanowalls (Li₂Se-NW) fishersci.no

In addition to CVD, solution-based routes provide a simple and fast way to prepare Li₂Se nanoparticles with sizes ranging from 50-100 nm. americanelements.com These methods can also be adapted to embed the Li₂Se nanoparticles into a conductive carbon matrix, which improves mechanical stability and electrochemical performance in battery cathodes. americanelements.com

Methodological Challenges in Achieving High Purity and Controlled Stoichiometry

The synthesis of this compound (Li₂Se) presents considerable challenges in achieving high levels of purity and precise stoichiometric control. ontosight.ai Traditional synthesis methods, such as the direct combination of elemental lithium and selenium at elevated temperatures, demand stringent control over reaction conditions to prevent the formation of undesirable byproducts and ensure product purity. sputtertargets.net The high reactivity of the constituent elements, particularly lithium with atmospheric moisture and oxygen, necessitates handling in inert environments, adding complexity to the process. sputtertargets.net

One of the primary difficulties lies in managing the precise ratio of reactants to form the desired Li₂Se stoichiometry. ontosight.ai Deviations can lead to the formation of lithium polyselenides (Li₂Seₓ) or leave unreacted starting materials, both of which can be detrimental to the performance of the final material, especially in applications like solid-state batteries. researchgate.net For instance, in the synthesis of related transition metal selenides, while solid-state methods can produce high-purity crystalline materials, controlling the final morphology and size is notoriously difficult. nih.govmdpi.com This issue is mirrored in Li₂Se synthesis, where achieving a specific nanostructure, such as nanoparticles or nanowalls, requires meticulous control over parameters like reaction time and cooling rates, as demonstrated in chemical vapor deposition (CVD) techniques. hanyang.ac.krnih.gov

Furthermore, even when high-purity Li₂Se nanoparticles are synthesized, they can suffer from active material loss and mechanical degradation due to volume changes during electrochemical cycling. researchgate.net Hydrothermal synthesis, another common method, often lacks the fine control needed to consistently produce materials with the correct stoichiometry. rsc.org The challenge, therefore, is not only to synthesize the compound but to do so in a way that yields a stable product with a well-defined composition and morphology, free from impurities that can impede its desired functionality. ontosight.aiacs.org

ChallengeDescriptionRelevant Synthesis MethodsPotential Mitigation Strategies
Stoichiometry ControlDifficulty in achieving the exact Li₂Se ratio, leading to polyselenides or unreacted elements. ontosight.aiDirect Combination, Hydrothermal sputtertargets.netrsc.orgPrecise control of precursor ratios, temperature, and reaction time. sputtertargets.netnih.gov Postsynthetic treatments like reductive lithiation. acs.org
Purity AssuranceHigh reactivity of precursors (especially Lithium) can lead to contamination and byproducts. sputtertargets.netAll methods requiring handling of elemental Li.Strict inert atmosphere (e.g., Argon gas) processing. nih.gov Use of high-purity starting materials. acs.org
Morphology and Size ControlDifficulty in producing uniform and specifically sized nanostructures (e.g., nanoparticles, nanorods). mdpi.comSolid-State Synthesis, Chemical Vapor Deposition (CVD) mdpi.comhanyang.ac.krAdjusting cooling rates and reaction times in CVD. hanyang.ac.krnih.gov Using structure-directing agents or templates.
Material StabilitySynthesized materials can suffer from mechanical degradation and active material loss. researchgate.netN/A (Post-synthesis issue)Embedding nanoparticles into a conductive carbon matrix to enhance mechanical stability. researchgate.net

Crystallographic and Structural Characterization of Lithium Selenide Systems

Bulk Crystal Structure Determination of Lithium Selenide (B1212193)

The foundational crystal structure of lithium selenide is crucial for interpreting its physical and chemical behaviors.

Anti-Fluorite Cubic Structure Elucidation

This compound crystallizes in the anti-fluorite cubic structure. chegg.comwikipedia.orgresearchgate.net This structure is characterized by a face-centered cubic (FCC) arrangement of the selenide (Se²⁻) anions, with the lithium (Li⁺) cations occupying all of the tetrahedral interstitial sites. chegg.comchegg.com This arrangement results in a 2:1 stoichiometric ratio of lithium to selenium. The anti-fluorite structure is analogous to the fluorite (CaF₂) structure, but with the positions of the cations and anions reversed.

Table 1: Crystal Structure Properties of this compound

Property Value
Crystal System Cubic
Crystal Structure Anti-fluorite (anti-CaF₂) wikipedia.orgresearchgate.netheegermaterials.com
Bravais Lattice Face-centered cubic (FCC)
Anion Sublattice FCC arrangement of Se²⁻ ions
Cation Position Li⁺ ions in all tetrahedral holes chegg.comchegg.com

Space Group and Lattice Parameter Refinement

The anti-fluorite structure of this compound belongs to the space group Fm-3m (No. 225). wikipedia.orgresearchgate.netscirp.org The lattice parameter, which defines the size of the unit cell, has been determined through experimental techniques such as X-ray diffraction (XRD). A commonly cited experimental lattice constant is 6.017 Å. scirp.org Computational studies using methods like density functional theory (DFT) have also been employed to predict the equilibrium lattice constant, with one study reporting a value of 5.882 Å. scirp.org The Li-Se bond length in this structure is approximately 2.58 Å. materialsproject.org

Table 2: Lattice and Positional Parameters for this compound

Parameter Value Reference
Space Group Fm-3m (No. 225) wikipedia.orgresearchgate.netscirp.org
Experimental Lattice Constant (a) 6.017 Å scirp.org
Predicted Equilibrium Lattice Constant (a) 5.882 Å scirp.org
Wyckoff Position (Se) (0, 0, 0) researchgate.netscirp.org
Wyckoff Position (Li) ± (0.25, 0.25, 0.25) researchgate.netscirp.org
Li-Se Bond Length 2.58 Å materialsproject.org

Microstructural and Morphological Analysis of this compound Materials

The performance of this compound in various applications is not only dependent on its bulk crystal structure but also on its microstructure and morphology, which encompass features like grain size, shape, and orientation.

Epitaxial Growth Phenomena in this compound Thin Films

Epitaxial growth involves the deposition of a crystalline thin film onto a crystalline substrate, where the film's crystal lattice aligns in a well-defined orientation with respect to the substrate. Nanostructured this compound has been epitaxially grown on lithium metal substrates via chemical vapor deposition (CVD). nih.govresearchgate.net In this process, selenium vapor reacts with the lithium substrate, leading to the formation of a Li₂Se film. nih.gov

Studies have shown that the dominant (220) plane of the resulting Li₂Se layer is influenced by the (110) plane of the lithium metal substrate, indicating an epitaxial relationship. nih.gov The morphology of the epitaxially grown Li₂Se can be controlled by adjusting reaction parameters such as time and cooling rate, resulting in nanoparticles, nanorods, or nanowalls. researchgate.net For instance, rapid cooling (quenching) tends to form nanoparticles due to insufficient time for grain growth, while slower cooling allows for the formation of nanorods or nanowalls. nih.gov This controlled growth on a substrate is a key aspect of creating structured interfaces for applications like all-solid-state batteries. researchgate.net

Investigation of Grain Boundaries and Phase Homogeneity

Grain boundaries, the interfaces between adjacent crystal grains in a polycrystalline material, can significantly influence material properties. In the context of solid-state batteries, grain boundaries can act as pathways for lithium deposition and propagation. nih.govhanyang.ac.kr Therefore, creating a dense and homogeneous Li₂Se layer without micro-sized cracks, holes, or detrimental grain boundaries is crucial to block direct physical contact with other components and prevent issues like dendrite penetration. hanyang.ac.kr

Scanning electron microscopy (SEM) is a key technique used to characterize the phase purity and investigate the grain boundaries of Li₂Se materials. The goal is often to produce a material with high phase homogeneity, meaning it consists of a single, uniform phase. The formation of a dense Li₂Se layer that covers the entire surface of a lithium metal anode is desirable as it can prevent undesirable side reactions and ensure uniform charge distribution. nih.govhanyang.ac.kr The presence of high-angle grain boundaries has been noted as being effective for lithiation processes due to their higher energy and diffusivity compared to low-angle boundaries. arxiv.org

Advanced Structural Probes in this compound Research

To gain a deeper understanding of the structural properties of this compound, a variety of advanced analytical techniques are employed. X-ray diffraction (XRD) is fundamental for determining the crystal structure, lattice parameters, and phase purity. For more detailed structural analysis, especially in complex or layered systems involving this compound, neutron powder diffraction (NPD) is utilized. acs.org NPD is particularly sensitive to lighter elements like lithium and can provide precise information on site occupancies. researchgate.net

Single-crystal X-ray diffraction (SCXRD) offers unambiguous structural models when suitable single crystals can be obtained. acs.org To probe the local atomic environment and bonding, X-ray absorption spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS), is used. acs.org This technique is highly sensitive to the local coordination and can detect variations in vacancy concentrations within the crystal structure. acs.org Furthermore, computational methods, such as those based on Density Functional Theory (DFT), are paired with experimental data to validate structural models and predict electronic and bulk properties. scirp.org

X-ray Diffraction (XRD) for Phase Identification and Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for the structural analysis of crystalline materials like this compound. It is instrumental in identifying the crystalline phase, determining lattice parameters, and monitoring structural changes. americanelements.comuni.lu this compound typically adopts a cubic anti-fluorite crystal structure, belonging to the Fm-3m space group. wikipedia.org XRD analysis confirms this structure by matching the observed diffraction pattern with reference data.

In the context of materials science and battery research, XRD is used to verify the synthesis of Li₂Se and to assess its purity. For instance, in the development of protective layers for lithium metal anodes, XRD patterns have been used to confirm the formation of Li₂Se. uni.lu Studies on nanostructured Li₂Se grown on lithium metal have shown that the material can have a preferred orientation, with a dominant (220) plane observed in the XRD patterns. americanelements.com

Furthermore, in situ XRD is a powerful tool for studying the dynamic phase transitions that occur within lithium-selenium batteries during operation. These studies track the conversion of elemental selenium to this compound upon discharge and the reverse process during charging, providing critical insights into the reaction mechanisms. rsc.orggram.edu

Electron Microscopy (SEM) for Morphological and Nanostructural Insights

Scanning Electron Microscopy (SEM) provides direct visualization of the surface morphology and nanostructure of materials. For this compound systems, SEM is crucial for characterizing features such as grain size, particle shape, and surface topography. americanelements.com This technique is particularly valuable in the field of nanotechnology and for understanding the physical structure of electrodes in batteries.

Research on nanostructured this compound has utilized SEM to reveal distinct morphologies achieved by controlling synthesis conditions. uni.lu For example, the chemical vapor deposition of selenium onto lithium metal can produce Li₂Se nanoparticles approximately 100 nm in diameter, nanorods with lengths around 500 nm, or interconnected nanowalls, all of which have been clearly imaged using top-view SEM. americanelements.com These morphological details are critical as they influence the material's surface area and interfacial contact, which are key factors in its performance as a protective layer in batteries. uni.luamericanelements.com SEM analysis can also identify the presence of microcracks or other defects on the material's surface. americanelements.com

Raman Spectroscopy for Vibrational and Phase Analysis

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules and crystal lattices, providing a "fingerprint" for chemical identification and phase analysis. nanografi.com In the study of this compound, Raman spectra can identify the compound and distinguish it from its precursors or other reaction products, such as polyselenides. rsc.org

The Raman spectrum of Li₂Se powder has been reported in studies of Li-Se battery systems. rsc.org Theoretical calculations of the phonon density of states for Li₂Se show that the vibrational contributions from selenium and lithium atoms are well-separated, occurring below and above 20 meV, respectively. nih.gov In practical applications, such as in situ analysis of battery cycling, Raman spectroscopy can track the appearance and disappearance of the characteristic peaks of Li₂Se and various soluble polyselenide species, helping to elucidate the complex electrochemical reaction pathways. rsc.org This makes it a complementary technique to XRD for understanding phase transformations during battery operation. xjtu.edu.cn

Neutron Powder Diffraction for Atomic Site Occupation

Neutron powder diffraction (NPD) is a powerful technique for determining crystal structures, particularly for compounds containing light elements like lithium. Because neutrons interact with atomic nuclei rather than electrons, their scattering cross-section does not depend on the atomic number in a simple way. This allows NPD to precisely locate the positions of lithium ions within the crystal lattice, which is often challenging for X-ray diffraction. uni.luijert.org

Structural Studies of Ternary and Complex this compound Compounds

The incorporation of a third element into the this compound framework leads to the formation of ternary compounds with diverse and often complex crystal structures. These materials are of interest for a range of applications, from semiconductors to ion conductors.

Lithium Indium Selenide (LiInSe₂)

Lithium indium selenide (LiInSe₂) is a ternary semiconductor known to exhibit polymorphism, meaning it can exist in multiple crystal structures. The structure of LiInSe₂ has been a subject of numerous studies, with orthorhombic, tetragonal, and trigonal phases being reported.

Orthorhombic Structure : Several studies have verified an orthorhombic crystal structure for LiInSe₂ using powder X-ray diffraction. wikipedia.orgereztech.comwikipedia.org The lattice parameters for this phase have been reported as a = 7.162 Å, b = 8.543 Å, and c = 6.769 Å. wikipedia.org Further investigations confirmed this phase and studied its thermal expansion, finding that the lattice parameters increase upon heating. nih.gov Some reports also describe this structure as being a wurtzite-type (space group Pna2₁). ereztech.comescholarship.org

Tetragonal Structure : A chalcopyrite-structured LiInSe₂ has also been described, crystallizing in the tetragonal I-42d space group. elementschina.comhandwiki.org In this configuration, both lithium and indium atoms are tetrahedrally coordinated by selenium. The Li-Se and In-Se bond lengths are reported to be 2.55 Å and 2.60 Å, respectively. elementschina.com

Trigonal Structure : A third polymorph crystallizes in the trigonal R-3m space group. fishersci.comamericanelements.com In this structure, both lithium and indium ions are bonded to six selenium atoms, forming octahedra. The reported bond lengths are 2.83 Å for Li-Se and 2.79 Å for In-Se. fishersci.com

The existence of these different polymorphs highlights the structural complexity of even relatively simple ternary selenides.

Interactive Table: Crystallographic Data for LiInSe₂ Polymorphs

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference(s)
OrthorhombicPna2₁7.1628.5436.769909090 wikipedia.org
TetragonalI-42d7.3447.3446.531*909090 elementschina.comnih.gov
TrigonalR-3m3.963.9619.619090120 fishersci.com

*Note: Tetragonal data from different sources show slight variations. The c-parameter from a different source is 11.6403 Å for a related chalcopyrite structure. escholarship.org

Lithium Platinum Selenide (Li₂Pt₃Se₄)

Lithium platinum selenide (Li₂Pt₃Se₄) is a complex ternary compound synthesized via a multianvil high-pressure, high-temperature method at 8 GPa and 1200°C. uni.lufishersci.fi Single-crystal X-ray diffraction analysis revealed that it crystallizes in a monoclinic structure with the space group P2₁/c. uni.lufishersci.fi It is isostructural with the mineral jaguéite (Cu₂Pd₃Se₄). uni.luamericanelements.com

The refined lattice parameters for Li₂Pt₃Se₄ are:

a = 525.9(2) pm

b = 1040.6(2) pm

c = 636.5(2) pm

β = 111.91(1)° uni.lufishersci.fi

The crystal structure is composed of two distinct platinum sites. One type of platinum atom forms isolated, square planar PtSe₄ units. The other platinum atoms form pairs of square planar PtSe₄ units that are connected by sharing a common edge. uni.lufishersci.fi These two structural motifs link through common corners to create a three-dimensional network. This network forms channels wherein the lithium atoms are located. uni.lufishersci.fi

Electronic Structure and Theoretical Modeling of Lithium Selenide

Computational Methodologies for Electronic Structure Prediction

A variety of computational techniques have been utilized to investigate the electronic properties of lithium selenide (B1212193), each with its own strengths and focuses.

Density Functional Theory (DFT) is a primary tool for calculating the electronic structure of materials like lithium selenide. scirp.org Different approaches within DFT have been used, such as the full potential linearized augmented plane wave (FP-LAPW) method and the Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) method. scirp.orgscirp.org The choice of exchange-correlation functional, like the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), can significantly impact the results. mdpi.com For instance, the Perdew, Burke, and Ernzerhof (PBE) GGA formalism has been employed in studies of Li₂Se. ieeesem.com To improve the accuracy of band gap calculations, which are often underestimated by standard LDA and GGA functionals, modified potentials like the modified Becke and Johnson (mBJ) potential have been utilized. scirp.orgmdpi.com Some research efforts have also focused on developing DFTB (Density Functional Tight-Binding) models, which offer a balance between computational cost and accuracy, making them suitable for modeling amorphous structures of materials like lithium-silicon alloys. conicet.gov.ar

DFT calculations have also been instrumental in understanding the interaction of this compound with other materials. For example, DFT has been used to study the binding mechanism of lithium polyselenides (Li₂Seₙ) on functionalized MXenes, which are being explored as materials to prevent the dissolution of polyselenides in lithium-selenium batteries. rsc.org These studies analyze properties like adsorption strengths and the density of states (DOS) to determine the effectiveness of different MXene surface functionalizations. rsc.org

Ab Initio Molecular Dynamics (AIMD) simulations, which combine molecular dynamics with electronic structure calculations (often DFT), are employed to study the dynamic properties of this compound and related materials. researchgate.netresearchgate.net This method allows for the investigation of temperature-dependent phenomena, such as ionic diffusion and phase transitions. researchgate.net For instance, AIMD has been used to understand ionic conduction in Li₂X (where X = O, S, Se) compounds by simulating the diffusion of lithium ions. researchgate.net

The accuracy of AIMD simulations can be influenced by the equilibration methodology and the duration of the simulation. researchgate.net Due to high computational costs, AIMD simulations are often limited to relatively short time scales. researchgate.netrsc.org To overcome this, techniques like neural network-assisted molecular dynamics have been developed to extend the simulation time, enabling the study of slower dynamic processes at room temperature. rsc.org AIMD simulations are also valuable for studying the behavior of lithium ions in solution, which is crucial for understanding the performance of lithium-ion batteries. nih.gov

The tight-binding (TB) method is another theoretical approach used to calculate the electronic band structure of materials, including those related to this compound. scirp.orgaps.orgdiva-portal.org This method provides a conceptually simpler picture of the electronic states based on a linear combination of atomic orbitals (LCAO). diva-portal.org The TB model relies on parameters, known as hopping parameters, which can be derived from more accurate ab initio calculations or experimental data. diva-portal.org

The TB method has been successfully applied to understand the band structures of various materials, from simple metals like lithium to more complex compounds. aps.orgdiva-portal.org For instance, it has been used to analyze the orbital compositions at different symmetry points in the Brillouin zone of layered semiconductors like GaSe and InSe. researchgate.netresearchgate.net While sometimes considered less accurate than full DFT calculations, the TB approach is valuable for its ability to provide clear physical insights into the electronic interactions within a material. researchgate.net

Ab Initio Molecular Dynamics (AIMD) Simulations

Electronic Band Structure Investigations

The electronic band structure determines the fundamental electronic and optical properties of a material. For this compound, a key focus of investigation has been the nature and magnitude of its band gap.

A significant point of discussion in the theoretical study of this compound is the nature of its fundamental band gap—whether it is direct or indirect. A direct band gap allows for efficient light emission and absorption, which is crucial for optoelectronic applications. mdpi.com

Numerous DFT calculations have reported an indirect band gap for cubic Li₂Se, typically from the Γ point to the X point in the Brillouin zone. scirp.org However, the calculated values for this indirect gap vary widely, with reported figures ranging from 2.748 eV to 4.19 eV. scirp.org This wide range highlights the sensitivity of the calculated band gap to the specific computational method and parameters used. scirp.org

In contrast to these findings, some more recent DFT calculations, employing specific methodologies like the Bagayoko, Zhao, and Williams (BZW) method as enhanced by Ekuma and Franklin (BZW-EF), have predicted that Li₂Se has a direct fundamental band gap at the Γ point. scirp.org One such study reported a direct band gap of 4.065 eV for the experimental lattice constant at room temperature. scirp.org The discrepancy between results predicting an indirect versus a direct band gap underscores the ongoing need for both further theoretical investigation and experimental verification to definitively determine the electronic properties of Li₂Se. scirp.org For comparison, other selenide compounds like antimony selenide (Sb₂Se₃) are generally considered to have an indirect fundamental band gap with a direct gap at a slightly higher energy. aip.org

Table of Computed Band Gap Values for this compound

Computational Method Exchange-Correlation Functional/Potential Lattice Constant (Å) Band Gap Type Band Gap (eV) Source
TB-LMTO LDA - Indirect (Γ-X) 2.748 scirp.org
FP-LAPW PBE-GGA - Indirect (Γ-X) 2.80 scirp.org
Materials Project (DFT) PBE 4.257 (primitive cell) Indirect 3.107 materialsproject.org
FP-LAPW EV-GGA - Indirect (Γ-X) 4.12 scirp.org
FP-LAPW mBJ - Indirect (Γ-X) 4.19 scirp.org
BZW-EF (DFT) LDA 6.017 (room temp.) Direct (Γ-Γ) 4.065 scirp.org

This table is based on data reported in the cited sources. Note that different computational approaches and parameters can lead to variations in the predicted band gap.

The electronic band structure, and consequently the band gap, of a material is sensitive to its crystal structure, including the lattice parameters. okayama-u.ac.jp Changes in the lattice parameters, which can be induced by pressure or strain, can alter the interatomic distances and the overlap between atomic orbitals, thereby modifying the electronic bands. okayama-u.ac.jpumd.edu

For this compound, theoretical calculations have shown that the band gap is dependent on the lattice constant used in the simulation. scirp.org For example, one study using the BZW-EF method predicted a direct band gap of 4.065 eV at the room temperature experimental lattice constant of 6.017 Å, which increased to 4.363 eV at the computationally determined equilibrium lattice constant of 5.882 Å. scirp.org This indicates that compressing the lattice leads to an increase in the direct band gap of Li₂Se.

This behavior is a common phenomenon in semiconductors. Studies on other materials, such as iron selenide (FeSe) and related compounds, have also demonstrated a strong correlation between lattice parameters (like the Fe-Fe distance and the Fe-Se distance) and the electronic structure. okayama-u.ac.jp Similarly, investigations into the Li₁₀GeP₂S₁₂ (LGPS) family of superionic conductors have shown that changes in lattice parameters significantly affect ionic conductivity, with decreases in the lattice parameters leading to a substantial reduction in conductivity. umd.edu While this relates to ionic rather than electronic transport, it highlights the general principle that structural parameters are a critical factor in determining the physical properties of crystalline materials.

Fundamental Role of Electronic Structure in Semiconductor Behavior

The electronic structure of a material is paramount in defining its electrical properties, determining whether it behaves as a conductor, insulator, or semiconductor. For this compound (Li₂Se), which crystallizes in a cubic anti-fluorite structure, its semiconductor nature is dictated by the energy gap, or band gap, between its valence band and conduction band. wikipedia.org Theoretical calculations are crucial for understanding this property, although different computational methods have yielded varying results, leading to a scientific discussion about the precise nature of Li₂Se's band gap.

First-principles calculations using density functional theory (DFT) have been employed to determine the band structure of Li₂Se. Some studies, using methods like the Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) with a local density approximation (LDA) potential, have concluded that Li₂Se is an indirect band gap semiconductor. worldscientific.com One such study calculated the indirect gap, from the Γ (Gamma) point to the X point in the Brillouin zone, to be 2.748 eV. worldscientific.comscirp.org Other DFT calculations have also reported an indirect band gap, with values ranging from 2.748 eV to 4.19 eV depending on the specific functional used. scirp.org The Materials Project database reports a calculated indirect band gap of 3.107 eV. materialsproject.org

In contrast, more recent and advanced calculations have challenged this consensus. A study employing a highly accurate, first-principle method based on the local-density-approximation (LDA) and the Bagayoko-Zhao-Williams-Ekuma-Franklin (BZW-EF) method predicted that cubic Li₂Se possesses a direct fundamental energy band gap of 4.065 eV at the Γ point. scirp.org This result suggests potential applications in ultraviolet technologies. scirp.org The discrepancy highlights the sensitivity of band gap calculations to the chosen theoretical framework and underscores the widespread tendency for standard DFT methods to underestimate the band gaps of semiconductors. scirp.orgmaterialsproject.org

Analysis of Density of States and Charge Density Distributions

The Density of States (DOS) provides a detailed account of the number of available electronic states at each energy level within the material. For this compound, the total DOS is composed of partial DOS contributions from the constituent lithium (Li) and selenium (Se) atoms. Analysis of the DOS reveals that the upper region of the valence band is primarily dominated by the p-orbitals of the selenium anions (Se 4p). researchgate.net Conversely, the bottom of the conduction band is formed mainly from the s-orbitals of the lithium cations (Li 2s) and selenium s-orbitals.

Charge density distribution analysis complements the DOS by visualizing the spatial localization of electrons. In the ionic compound Li₂Se, these distributions show a significant localization of electron charge around the selenium anions, consistent with the formation of Se²⁻ ions. The lithium atoms, having donated their valence electrons, exist as Li⁺ cations. This clear charge separation confirms the ionic nature of the bonding in this compound and is fundamental to its structural and electronic properties.

Effective Mass Calculations for Charge Carriers in this compound

The effective mass (m*) is a critical parameter in semiconductor physics that describes how a charge carrier (an electron or a hole) responds to an external electric field. wikipedia.org It is determined by the curvature of the energy band (E-k diagram); a sharper curve implies a smaller effective mass and, consequently, higher carrier mobility. ucl.ac.uksmu.edu For Li₂Se, first-principle calculations have been performed to determine the effective masses for both electrons and holes. scirp.org

A key finding is that the effective masses in Li₂Se are highly anisotropic, meaning their values depend on the crystallographic direction of motion. scirp.org The electron effective masses at the X point are notably different in the longitudinal versus transverse directions. scirp.org The hole effective masses at the Γ point are even more strongly anisotropic. scirp.org The calculations distinguish between "heavy" and "light" holes, which arise from different valence bands. scirp.org The splitting of heavy hole bands in certain directions is attributed to the Coulomb crystal field. scirp.org

The calculated values, expressed as a multiple of the free electron mass (mₒ), are detailed in the interactive table below. scirp.org

Calculated Effective Masses for Charge Carriers in Li₂Se (in units of mₒ)

Data sourced from a first-principle study on the electronic properties of Li₂Se. scirp.org

Theoretical Insights into Lithium Ion Migration Mechanisms

Understanding the mechanisms of lithium-ion migration is essential for applications such as solid-state batteries. Theoretical modeling provides invaluable insights into the pathways ions take through the crystal lattice and the energy required for this movement.

In materials like Li₂Se, a primary mechanism for ion transport is vacancy diffusion. researchgate.netnih.gov This process involves a lithium ion hopping from its occupied lattice site into an adjacent, unoccupied site (a vacancy). nih.gov The rate of diffusion is governed by both the concentration of vacancies and the activation energy (Eₐ)—the energy barrier that an ion must overcome to make the hop. uwo.ca

Ab-initio molecular dynamics simulations have been used to study the specific pathways for a single lithium hop in the anti-fluorite structure of Li₂Se. arxiv.org The primary pathways considered are between tetrahedral sites along different crystallographic directions:

<100> direction: This path involves a direct hop to a neighboring site. It is considered the most probable path for uncorrelated (single-ion) diffusion. arxiv.org

<110> direction: This pathway is curved and has a higher activation energy barrier in Li₂O compared to Li₂S and Li₂Se, which is attributed to the more open channel for diffusion created by the larger S and Se anions. arxiv.org

<111> direction: This pathway has a significantly high energy barrier, making it the least likely path for a single hop. arxiv.org

The activation energy for Li-ion migration via a vacancy mechanism in Li₂Se is relatively low, suggesting it can act as a fast ion diffusion channel. researchgate.net One study calculated an activation energy of 0.87 eV for Li diffusion in Li₂Se. arxiv.org

Ion migration can also occur via substitution or doping, where atoms in the host lattice are replaced by other elements. researchgate.net This can alter the lattice parameters, vacancy concentrations, and electronic structure, thereby influencing the diffusion mechanism and its activation energy. ephys.kzrsc.org For instance, aliovalent substitution (replacing an ion with one of a different charge) can increase the concentration of charge-compensating vacancies, potentially enhancing ionic conductivity. rsc.org

The Nudged Elastic Band (NEB) method, and its variant the Climbing-Image NEB (CI-NEB), is a powerful computational technique used to determine the minimum energy path (MEP) for a process like ion diffusion from an initial to a final state. arxiv.orgpusan.ac.krndsu.edu The method works by creating a series of intermediate images of the system along a transition pathway and then minimizing the energy of this "elastic band" of images. arxiv.orgresearchgate.net

The highest energy point along the calculated MEP corresponds to the transition state, and its energy relative to the initial state is the activation energy barrier for that diffusion event. ndsu.edu This methodology has been widely applied to study Li-ion diffusion in various solid-state electrolyte materials, including lithium chalcogenides like Li₂Se. arxiv.orgresearchgate.net By using the NEB method, researchers can precisely calculate and compare the activation energies for different potential diffusion pathways, such as the <100>, <110>, and <111> hops in the Li₂Se lattice, providing a fundamental understanding of the most favorable diffusion channels. arxiv.org

Substitution Mechanisms in this compound Systems

First-Principles Studies of Lithium Intercalation and Volume Changes

First-principles calculations, which are based on density functional theory (DFT), serve as a powerful tool for investigating the structural, energetic, and electronic properties of materials at an atomic level. rsc.org In the context of lithium-ion batteries, these computational methods are crucial for understanding the fundamental processes that occur during the insertion (intercalation) and removal (deintercalation) of lithium ions into an electrode material. One of the most critical aspects studied is the volumetric expansion that accompanies lithium intercalation, as significant changes in volume can lead to mechanical stress, pulverization of the electrode material, and ultimately, device failure. rsc.orgoaepublish.comrsc.org

Theoretical studies on transition metal dichalcogenides (TMDCs), a class of materials that includes selenides, have systematically investigated the volume changes associated with lithium intercalation. rsc.org Using a consistent first-principles methodology, researchers can calculate the total percentage volume expansion for a host material upon full lithiation. researchgate.net This is typically determined by comparing the volume of the fully intercalated structure (e.g., LiMX₂) with the volume of the original, unintercalated structure (MX₂), where M is a transition metal and X is a chalcogen like selenium. rsc.orgresearchgate.net

Research findings indicate that for many layered selenide materials, the volume expansion upon lithium intercalation is a significant factor influencing their stability and performance as battery electrodes. mdpi.commdpi.com For instance, first-principles investigations have shown that as the transition metal group in TMDCs increases, there is generally a larger volume expansion upon intercalation. rsc.org The choice of chalcogen also plays a role, with studies comparing sulfides, selenides, and tellurides revealing different degrees of expansion and different average intercalation voltages. rsc.org Generally, the average intercalation voltage tends to decrease as the atomic number of the chalcogen increases, with selenides typically exhibiting voltages in the range of 1.5–2.0 V. rsc.org Mitigating this volume expansion is a key focus of materials design, with strategies like nanostructuring or creating composite materials being explored to enhance the structural integrity of selenide-based electrodes during cycling. mdpi.com

Computational Assessment of Interfacial Stability with Lithium Metal

The interface between the electrolyte and the electrodes is a critical component that governs the performance, safety, and lifespan of a battery. In all-solid-state lithium batteries, particularly those employing a lithium metal anode, ensuring the stability of this interface is paramount. nih.govberkeley.edu Computational methods, especially first-principles calculations, are indispensable for assessing the thermodynamic and electrochemical stability of an electrolyte material, such as this compound, when it is in direct contact with highly reactive lithium metal. mdpi.com

These computational assessments typically involve calculating the reaction energies between the solid electrolyte and the lithium metal anode. nih.gov A negative reaction energy indicates a thermodynamic driving force for decomposition, suggesting that the electrolyte is unstable and will react with the lithium metal, potentially forming a resistive interfacial layer or leading to continuous electrolyte degradation. nih.govberkeley.edu

To address the inherent instability of many electrolyte materials against lithium metal, a strategy is to introduce an artificial solid-electrolyte interphase (SEI). researchgate.netrsc.org A systematic computational screening paradigm has been developed to identify suitable materials for such an SEI layer. This involves a workflow that assesses:

Chemical Stability: Screening for materials that are thermodynamically stable against lithium metal. researchgate.netrsc.org

Electronic Conductivity: Ensuring the material is a good electronic insulator to prevent short circuits. researchgate.netrsc.org

Performance Predictions: Calculating key parameters like lithium-ion affinity, structural stability, and lithium-ion conductivity. researchgate.netrsc.org

A computational study applying this paradigm to 76 binary selenides identified five compounds that are thermodynamically stable in contact with lithium metal. rsc.org These were identified as promising artificial SEI materials due to their stability and relatively good electronic insulation. researchgate.netrsc.org Further first-principles predictions highlighted YbSe as a particularly excellent candidate, showing low binding affinity for lithium ions (which encourages deposition on the lithium metal surface), fast ion conduction, and high mechanical strength to suppress dendrite formation. researchgate.netrsc.org Such computational screening is vital for accelerating the discovery and design of stable interfaces for next-generation batteries. mdpi.com

Thermodynamically Stable Binary Selenides vs. Lithium Metal researchgate.netrsc.org
Barium Selenide (BaSe)
Calcium Selenide (CaSe)
Europium(II) Selenide (EuSe)
Strontium Selenide (SrSe)
Ytterbium(II) Selenide (YbSe)

Electronic Structure Engineering for Enhanced Material Performance in Selenides

The intrinsic electronic structure of a material dictates its fundamental properties, including electrical conductivity and its ability to facilitate ion diffusion. nih.govresearchgate.net For selenides used in energy storage applications, their inherent electronic properties can sometimes limit performance, leading to issues like poor rate capability. mdpi.comnih.govdntb.gov.ua Therefore, modulating or engineering the electronic structure is a key strategy to fundamentally improve the material's performance. nih.govresearchgate.net

Several strategies are employed to engineer the electronic structure of selenides, aiming to enhance their electrochemical performance metrics such as charge/discharge speed, stability, and efficiency. nih.govresearchgate.net These strategies include:

Heteroatom Doping: Introducing foreign atoms (dopants) into the crystal lattice of the selenide can significantly alter its electronic structure. This can increase the number of charge carriers, improve electronic conductivity, and create defects that may facilitate faster ion transport.

Construction of Heterostructures: Creating composite materials where selenides are combined with other materials, such as carbon-based materials or other metal oxides/sulfides, can lead to synergistic effects. mdpi.comdntb.gov.ua These heterostructures can provide highly conductive pathways for electrons, buffer the volume changes during cycling, and create interfacial electric fields that promote ion transfer. nih.govresearchgate.net For example, combining molybdenum-based selenides with biomass-derived carbon has been explored to regulate their structure and enhance sodium storage performance. mdpi.com

The goal of these engineering approaches is to improve the electron affinity and charge carrier dynamics within the material. mdpi.comnih.govdntb.gov.ua By tuning the electronic properties, it is possible to overcome the limitations of the pristine material, leading to the development of high-performance selenide-based components for advanced energy storage systems. nih.govresearchgate.net

Ionic Transport Properties in Lithium Selenide Based Solid Electrolytes

Mechanisms of Lithium Ion Conduction in Lithium Selenide (B1212193)

The movement of lithium ions within lithium selenide (Li₂Se) and related solid electrolytes is a complex process governed by the material's intrinsic structural and chemical properties. The primary mechanism for Li-ion transport is through discrete hopping events between well-defined sites within the stationary crystal lattice. berkeley.edu This movement is thermally activated, with ions jumping from occupied sites to adjacent vacant ones. berkeley.edumdpi.com In many selenide-based systems, this occurs via a vacancy diffusion mechanism, which is considered highly favorable for fast ion conduction. researchgate.net

High ionic conductivity in this compound-based materials is not attributed to a single factor but rather a combination of favorable characteristics. The larger and more polarizable nature of the selenide (Se²⁻) anion compared to sulfide (B99878) (S²⁻) or oxide (O²⁻) anions plays a crucial role. This higher polarizability results in a "softer" lattice and weaker Coulombic interactions between the mobile Li⁺ cations and the anion framework, which lowers the energy barrier for ion hopping. chemrxiv.org

Key factors include:

Low Activation Energy (Ea): Selenide-based electrolytes often exhibit remarkably low activation energies for ion migration. researchgate.net For instance, the calculated Li migration energy for lithium chalcogenides like Li₂Se is in the low range of 0.2–0.3 eV. nih.govhanyang.ac.kr The substitution of sulfur with selenium in argyrodite structures has been shown to cause a linear decrease in the activation barrier, directly boosting conductivity. chemrxiv.org In one study, replacing sulfur with selenium in Li₆PS₅I decreased the activation barrier and increased ionic conductivity by approximately two orders of magnitude. chemrxiv.org

Vacancy Diffusion Mechanism: The dominant conduction mechanism can significantly impact conductivity. Materials where Li-ion movement occurs via vacancy diffusion tend to have lower activation energies and higher conductivity compared to those where a substitution mechanism is prevalent. researchgate.net

Lattice Dynamics: A softer, more polarizable lattice, as found in selenides, positively influences ionic conduction. chemrxiv.org This "softness" can facilitate the movement of ions through the structural bottlenecks.

The specific arrangement of atoms in the crystal lattice dictates the available pathways for lithium-ion diffusion. nih.gov The ideal structure provides an interconnected network of sites that Li⁺ ions can easily move between. nih.gov

In materials with face-centered cubic (fcc) or hexagonal close-packed (hcp) anion frameworks, a Li⁺ ion typically has to pass through a narrow triangular bottleneck to move between sites, creating a significant energy barrier. berkeley.edu However, certain crystal structures, such as those with a body-centered cubic (bcc) anion framework, offer a network of face-sharing tetrahedra, which provides a flatter energy landscape and facilitates easier Li⁺ percolation. berkeley.edu

The substitution of smaller anions with larger ones, such as replacing sulfur with selenium, can directly influence these pathways. This substitution effectively broadens the diffusion pathways and structural bottlenecks for lithium ions, simplifying the ion jump process and thereby lowering the activation energy for migration. chemrxiv.org The goal is to create a structure with a high density of connected sites available for mobile ions, with minimal energy barriers between these sites. nih.gov

Factors Governing High Ionic Conductivity

Determinants of Ionic Conductivity in Solid-State Electrolytes

The ionic conductivity of this compound-based solid electrolytes is strongly dependent on temperature. This relationship typically follows an Arrhenius-type behavior, where conductivity increases as the temperature rises. researchgate.netresearchgate.net This is because the hopping of ions is a thermally activated process; higher temperatures provide the necessary thermal energy for ions to overcome the activation energy barriers (Ea) and move through the lattice. berkeley.edunii.ac.jp

The ionic conductivity (σ) can be expressed by the Arrhenius equation: σ = σ₀ * exp(-Ea / kT) where σ₀ is the pre-exponential factor, Ea is the activation energy, k is the Boltzmann constant, and T is the absolute temperature.

Doping (the intentional introduction of foreign elements) and the presence of structural defects are powerful tools for engineering the ionic conductivity of solid electrolytes. mdpi.com These modifications can enhance conductivity by increasing the concentration of mobile charge carriers (e.g., Li⁺ vacancies) or by altering the crystal lattice to create more favorable diffusion pathways. mdpi.commit.edu

Defect Creation: The creation of vacancies at stable Li⁺ sites can increase disorder and promote jumps, enhancing diffusivity. mit.edu For example, aliovalent doping, where an ion is substituted with another of a different charge (like replacing P⁵⁺ with Ge⁴⁺), can create Li⁺ vacancies to maintain charge neutrality, thereby increasing the number of mobile charge carriers. nih.gov

Lattice Modification: Substituting anions with more polarizable ones (e.g., S²⁻ with Se²⁻) can lower the activation energy. chemrxiv.orgrsc.org Similarly, substituting cations can also be effective; for example, Al³⁺ doping in Li₂CoSiO₄/C has been shown to improve ionic conductivity. researchgate.net

Strain Effects: Applying compressive strain can sometimes induce cation disorder, populating high-energy sites and leading to superionic conductivity in materials like Li₂Se. mit.edu

Temperature Dependence of Ionic Transport

Interfacial Ionic Transport and Charge Transfer Kinetics at Solid-Solid Interfaces

While high bulk ionic conductivity is essential, the performance of an all-solid-state battery is often limited by the sluggish kinetics of ion transport across the solid-solid interface between the electrolyte and the electrode. mdpi.comresearchgate.net This interface presents a significant bottleneck due to factors like imperfect physical contact, chemical instability, and high activation energy barriers for charge transfer. acs.org

The process of moving a lithium ion from the solid electrolyte into the solid electrode material is a multi-step event that includes:

Movement of the Li⁺ ion to the interfacial boundary. iphy.ac.cn

Hopping of the Li⁺ ion from its site in the electrolyte lattice into an available site in the electrode lattice. iphy.ac.cn

A coupled electron transfer to maintain charge neutrality in the electrode material. storion.ru

This process of crossing the phase boundary is known as heterogeneous charge transfer. storion.ru The resistance associated with this step, the charge transfer resistance, often constitutes a major part of the total cell impedance. nih.goviphy.ac.cn Studies using density functional theory on the Li/LLZO interface have shown that the activation energies for Li⁺ charge transfer across the interface can be 0.1–0.3 eV higher than the migration barriers within the bulk electrolyte. aps.org This increase is attributed to the redistribution of electronic density at the interface, which creates energy minima that can trap ion vacancies. aps.org

The formation of interfacial layers, either intentionally as protective layers or unintentionally through side reactions, further complicates ion transport. acs.org A well-designed artificial interface, such as a nanostructured Li₂Se layer, can be beneficial by preventing direct contact between reactive components while still allowing for Li⁺ transport, though even these layers add to the ion pathway and can increase overpotential. nih.govhanyang.ac.kr Ultimately, overcoming the sluggish kinetics at solid-solid interfaces is a critical challenge for the development of high-performance solid-state batteries. mdpi.comresearchgate.net

Applications of Lithium Selenide in Advanced Energy Storage Technologies

Lithium-Ion and All-Solid-State Lithium Batteries

The versatility of lithium selenide (B1212193) allows for its application in several key areas within both conventional lithium-ion and advanced all-solid-state battery systems.

Lithium Selenide as a Candidate Solid Electrolyte Material

This compound is being investigated as a potential solid electrolyte material, particularly as a stable interface layer in all-solid-state batteries (ASSBs). While not a superionic conductor on its own, its inherent ionic conductivity and compatibility with other battery components make it a person of interest.

Calculations have shown that the lithium migration energy for lithium chalcogenides, including Li₂Se, is in the range of 0.2–0.3 eV, which is indicative of their potential for lithium-ion conduction. nih.gov Some studies suggest that Li₂Se could possess a higher ionic conductivity than its sulfur counterpart, lithium sulfide (B99878) (Li₂S), which is reported to be around 10⁻⁵ S cm⁻¹. nih.gov In a related selenide system, the ternary compound Li₈SeN₂ was found to have a lithium-ion conductivity of 3.6 × 10⁻⁶ S cm⁻¹. researchgate.net

Ideal solid-state electrolytes should exhibit high ionic conductivity (typically >10⁻³ S cm⁻¹ at room temperature) and low electronic conductivity (<10⁻⁸ S cm⁻¹). nih.gov Although pure Li₂Se may not meet the high ionic conductivity requirements for a bulk solid electrolyte, its role as a component in electrolyte layers or as an artificial solid electrolyte interphase (SEI) is promising. nih.govnih.gov For instance, a thin, uniform Li₂Se buffer layer has been shown to significantly improve the interfacial contact between a lithium metal anode and a garnet-type solid electrolyte (Li₆.₄La₃Zr₁.₄Ta₀.₆O₁₂), reducing the interfacial resistance from 270.5 to 5.1 Ω cm². acs.org This highlights its potential to facilitate ion transport at critical battery interfaces rather than acting as the primary electrolyte.

Development and Optimization of this compound Cathode Materials

This compound is also a candidate for use as a cathode material, either directly or as a pre-lithiated source. The theoretical gravimetric and volumetric capacities of Li₂Se are noteworthy, reaching up to 578 mAh/g and 1,659 mAh/cm³, respectively. researchgate.net However, similar to other conversion-type cathodes, it can suffer from issues like the dissolution of intermediate polyselenides into the electrolyte, leading to capacity fade and the "shuttle effect". researchgate.net

To overcome the challenges associated with bulk Li₂Se cathodes, researchers have focused on nanostructuring. Creating Li₂Se nanoparticles, typically in the range of 10-100 nm, is a key strategy to enhance electrochemical performance. researchgate.netoaepublish.com

While using pure Li₂Se nanopowder as a cathode material can result in a high initial capacity, it often suffers from rapid degradation due to the loss of active material and the shuttle effect of dissolved polyselenides. researchgate.net Mechanical degradation from volume changes during cycling also contributes to poor stability. researchgate.net

A significant advancement has been the development of composites where Li₂Se nanoparticles are embedded within a conductive matrix. For example, a composite of 10-20 nm Li₂Se nanoparticles within a carbon matrix, with an additional carbon shell (C-Li₂Se@C), demonstrated a stable capacity of 300 mAh/g over 100 cycles at a rate of 0.5C, with virtually no degradation. oaepublish.com This approach enhances the mechanical stability of the electrode and effectively suppresses the dissolution of polyselenides. researchgate.net Furthermore, these nanostructured C-Li₂Se cathodes exhibit lower over-potential at various C-rates compared to their Li₂S counterparts, which is beneficial for battery applications. researchgate.net

In another study, a pre-lithiated Li₂Se-LiTiO₂ composite cathode was developed. This material demonstrated a significantly reduced overpotential (from 2.93 V to 2.15 V) and a specific discharge capacity two times higher than that of pure Li₂Se. nih.gov The enhanced performance was attributed to the strong chemical adsorption of polyselenides by the LiTiO₂ particles. nih.gov

Cathode MaterialInitial Discharge CapacityCapacity after 100 CyclesRateNotes
C-Li₂Se@C-~300 mAh/g0.5CShowed virtually no degradation. oaepublish.com
Li₂Se-LiTiO₂---Overpotential decreased from 2.93 V to 2.15 V. nih.gov
Pure Se342.3 mAh/g--Used as a baseline for comparison. oaepublish.com
Se@MIL-68-800648.3 mAh/g530.1 mAh/g (after 200 cycles)0.2CHierarchically porous carbon host. oaepublish.com

The structure of the porous carbon is critical. Hierarchically porous carbons, which contain a combination of micropores, mesopores, and macropores, are particularly effective. mdpi.combohrium.com

Micropores (<2 nm) are considered ideal for impregnating selenium and have been shown to effectively manage polyselenide dissolution. mdpi.com

Mesopores (2-50 nm) provide short diffusion paths for lithium ions and a large surface area for contact with the selenium. mdpi.com

Macropores (>50 nm) facilitate electrolyte transport throughout the electrode structure. bohrium.com

Research has demonstrated that tailoring the pore structure can significantly boost performance. For instance, a cathode made of selenium confined in a hierarchically porous carbon derived from an aluminum-based metal-organic framework (Se@MIL-68-800) delivered a high capacity of 530.1 mAh/g after 200 cycles at 0.2C. oaepublish.com Similarly, nitrogen-doped porous carbon derived from peanut meal, with a high specific surface area of 938.872 m²/g, enabled a Se/N-PC composite cathode to retain 97.2% of its capacity after 250 cycles at 0.2C and maintain a capacity of over 340.1 mAh/g after 1,000 cycles at a high rate of 2C. doaj.org

Design and Performance of Nanostructured Li2Se Cathodes

Role of this compound as a Prelithiation Agent in Battery Systems

This compound has emerged as a highly competitive cathode prelithiation agent. mdpi.comnih.gov Its key advantages include:

High Prelithiation Capacity: Li₂Se can deliver a high specific capacity during its initial delithiation (charging) process. nih.gov For example, a NiCo-Li₂Se nanocomposite additive provided a prelithiation capacity of 546 mAh/g. mdpi.com

Compatibility with Carbonate Electrolytes: Unlike Li₂S, which can be incompatible with the conventional carbonate-based electrolytes used in commercial lithium-ion batteries, Li₂Se shows good compatibility. mdpi.comnih.gov

No Gas Release: The delithiation of Li₂Se does not produce unwanted gases, a problem associated with some other prelithiation agents like Li₂O or Li₂O₂. nih.gov

Favorable Voltage Window: The delithiation of Li₂Se occurs within a suitable potential range (2.5–3.8 V) that is compatible with common cathode materials like lithium iron phosphate (B84403) (LFP). nih.gov

Studies have shown the practical benefits of using Li₂Se as a prelithiation additive. The addition of 6 wt% Li₂Se to an LFP cathode resulted in a 9% increase in the initial specific capacity in a half-cell and a 19.8% increase in the energy density of a full cell without negatively impacting other performance metrics. nih.govacs.org In another example, adding 10 wt% of a NiCo-Li₂Se nanocomposite to an LFP cathode increased the initial discharge specific capacity of a graphite (B72142)||LFP full cell from 115.2 to 152 mAh/g. mdpi.com

Prelithiation AdditiveHost CathodePerformance Improvement
6 wt% Li₂SeLFP19.8% increase in full cell energy density. nih.govacs.org
10 wt% NiCo-Li₂SeLFPInitial discharge capacity increased from 115.2 to 152 mAh/g. mdpi.com

Application of this compound as a Protective Layer for Lithium Metal Anodes

The lithium metal anode is considered the "holy grail" for next-generation batteries due to its extremely high theoretical capacity. However, its practical use is plagued by the growth of lithium dendrites during cycling, which can lead to short circuits and battery failure. nih.govhanyang.ac.kr Applying an artificial protective layer to the lithium metal surface is a promising strategy to mitigate this issue.

Nanostructured this compound has been successfully demonstrated as an effective protective layer for lithium metal anodes, particularly in all-solid-state batteries using sulfide-based electrolytes. nih.govhanyang.ac.kr A thin layer of Li₂Se can be grown directly on the lithium metal surface, for instance, through chemical vapor deposition. nih.govnih.gov The morphology of this layer can be controlled to form nanoparticles, nanorods, or nanowalls. nih.govhanyang.ac.kr

This Li₂Se layer serves several crucial functions:

Dendrite Suppression: The dense Li₂Se layer acts as a physical barrier, preventing direct contact between the lithium metal and the solid electrolyte and suppressing the formation and penetration of lithium dendrites. nih.govhanyang.ac.kr

Homogeneous Ion Flux: The Li₂Se interface promotes uniform Li⁺ transport, leading to more homogeneous lithium plating and stripping. researchgate.net

Chemical and Electrochemical Stability: Li₂Se exhibits good compatibility with both the lithium metal anode and sulfide-based solid electrolytes, preventing undesirable side reactions at the interface. nih.govhanyang.ac.kr

As a result of these benefits, lithium metal anodes coated with a nanostructured Li₂Se layer show significantly enhanced electrochemical performance. In symmetric cell tests, a Li/Li₂Se-nanorod electrode demonstrated more stable cycling for over 140 cycles with a smaller overpotential compared to bare lithium. nih.govhanyang.ac.kr When incorporated into a full cell with a LiCoO₂ cathode, the Li₂Se-protected anode achieved a capacity retention of 76% after 100 cycles, compared to just 47% for the cell with a bare lithium anode. hanyang.ac.kr

Strategies for Suppressing Lithium Dendrite Growth

The uncontrolled growth of lithium dendrites during repeated plating and stripping processes can lead to internal short circuits and battery failure. mdpi.com To counter this, various strategies have been explored to create a more stable and uniform lithium deposition process.

One effective approach is the modification of the battery separator . mdpi.com Coating the separator with materials like metals, metal oxides, or nitrides can physically block dendrite penetration and improve the uniformity of lithium-ion flux. mdpi.com For instance, a tin oxide (SnO2)-modified separator can promote the in-situ formation of a lithiophilic Li-Sn alloy layer, which alters the direction of dendrite growth and enhances cycling stability. mdpi.com Similarly, modifying separators with magnesium (Mg) has been shown to improve capacity retention at high rates. mdpi.com

Another key strategy involves the development of solid-state electrolytes (SSEs) . SSEs, with their high mechanical strength, can physically suppress the growth of lithium dendrites. shu.edu.cnresearchgate.net Both inorganic and organic solid electrolytes are being investigated to replace flammable liquid electrolytes, thereby enhancing battery safety. shu.edu.cnresearchgate.net

Furthermore, the construction of an artificial solid electrolyte interphase (SEI) on the lithium metal anode is a promising technique. mdpi.comoaepublish.com A well-designed artificial SEI can protect the anode from the electrolyte, prevent continuous SEI rupture and reformation, and guide uniform lithium deposition. mdpi.commdpi.com These artificial layers can be composed of various materials, including lithium sulfide (Li2S) compounds, which provide a stable interface and fast ion transport pathways. mdpi.com Three-dimensional host structures for the lithium anode also help to reduce the effective current density and accommodate the volume changes during cycling, further mitigating dendrite formation. mdpi.comoaepublish.com

Mitigation of Undesirable Side Reactions at Electrode-Electrolyte Interfaces

Unwanted side reactions between the highly reactive electrode materials and the electrolyte lead to the consumption of active materials and electrolyte, capacity fading, and the formation of unstable interfacial layers. researchgate.netresearchgate.net Establishing a stable and robust electrode-electrolyte interphase is crucial for long-term battery performance.

The Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode are formed from the decomposition products of the electrolyte. researchgate.net A stable and well-formed SEI is electronically insulating but ionically conducting, preventing further electrolyte reduction while allowing lithium ions to pass through. Similarly, a stable CEI protects the cathode from oxidative degradation and suppresses side reactions with the electrolyte. researchgate.netnih.gov

Strategies to achieve a stable interphase include:

Electrolyte Optimization: The composition of the electrolyte, including solvents and salts, is a primary factor determining the properties of the SEI and CEI. mdpi.com The use of electrolyte additives, such as fluoroethylene carbonate (FEC), can lead to the formation of a more robust and stable fluorinated CEI layer on the cathode, which mitigates electrolyte decomposition and volume changes during cycling. nih.govmdpi.com

Artificial Interphase Layers: As with dendrite suppression, creating an artificial SEI or CEI provides a pre-formed, stable layer that prevents direct contact between the electrode and the electrolyte, thereby reducing side reactions. researchgate.net

Surface Coatings: Coating the electrode materials can prevent direct exposure to the electrolyte and minimize catalytic side reactions on the electrode surface.

Addressing Performance Challenges in Lithium-Selenium Batteries

Despite their high theoretical capacity, lithium-selenium (Li-Se) batteries face several performance hurdles that limit their practical application. Key among these are the polyselenide shuttle effect, significant volume expansion during cycling, and issues with cycling stability and rate capability.

Strategies for Mitigating the Polyselenide Shuttle Effect

The "shuttle effect" involves the dissolution of intermediate lithium polyselenides (Li2Sen, 4 ≤ n ≤ 8) into the electrolyte and their subsequent migration between the cathode and anode. oaepublish.com This phenomenon leads to the loss of active material, low coulombic efficiency, and rapid capacity decay. mdpi.com

A primary strategy to combat this is the confinement of selenium and polyselenides within a conductive host material . mdpi.comarabjchem.org Porous carbon materials, with their high surface area and tunable porosity, are widely used for this purpose. oaepublish.comarabjchem.org These materials physically trap the polyselenides, preventing their dissolution into the electrolyte. arabjchem.org Examples include:

Hierarchically porous carbons: These materials offer both micropores for confining selenium and mesopores that facilitate electrolyte transport. oaepublish.com

Biomass-derived carbons: These sustainable materials can be engineered to have high surface areas and porosity, effectively encapsulating selenium and mitigating the shuttle effect. arabjchem.org

Graphene and Carbon Nanotubes (CNTs): These materials provide a conductive and robust framework to host selenium. oaepublish.com

Another effective approach is the use of functionalized separators or interlayers . mdpi.comresearchgate.net Placing a conductive interlayer, often made of porous carbon, between the cathode and the separator can intercept and trap migrating polyselenides. mdpi.com These interlayers can also be designed with catalytic materials that promote the conversion of polyselenides back to solid selenium or this compound, further reducing the shuttle effect. researchgate.netresearcher.life

The choice of electrolyte also plays a crucial role. In carbonate-based electrolytes, selenium is believed to be directly reduced to solid Li2Se, avoiding the formation of soluble polyselenide intermediates and thus circumventing the shuttle effect. oaepublish.com

Management of Volume Expansion during Cycling

The conversion reaction between lithium and selenium involves a significant volume change, which can lead to the pulverization of the electrode, loss of electrical contact, and capacity fading. oaepublish.comresearcher.life

The primary strategy to manage this volume expansion is to encapsulate selenium within a host material that can buffer the volume changes . Porous carbon materials are again at the forefront of this approach. arabjchem.org The void spaces within materials like hollow carbon microspheres, porous carbon nanofibers, and 3D graphene hydrogels can accommodate the expansion of selenium during lithiation. mdpi.comoaepublish.comresearchgate.net

Metal-organic frameworks (MOFs) and their derivatives are also being explored as host materials. oaepublish.comresearcher.life The high porosity and tunable structure of MOF-derived carbons provide ample space for selenium loading and volume change accommodation. oaepublish.com For example, a "functional vesicle-like" structure derived from microbial metabolism has been shown to effectively accommodate the volume changes of selenium. researcher.life

Enhancing Cycling Stability and Rate Capability of Lithium-Selenium Batteries

The cycling stability and rate capability of Li-Se batteries are intrinsically linked to the mitigation of the polyselenide shuttle effect and the management of volume expansion. oaepublish.comresearcher.life However, other factors, such as the poor electrical conductivity of selenium and Li2Se, also play a significant role. oaepublish.com

To enhance these performance metrics, researchers have focused on:

Optimizing the electrode architecture: Designing electrodes with hierarchical porous structures ensures efficient electrolyte penetration and ion transport, which is crucial for high-rate performance. mdpi.comoaepublish.com Microporous carbon structures have been shown to be particularly effective in confining selenium and facilitating lithium-ion diffusion. researcher.life

Utilizing catalytic materials: The addition of single-atom catalysts or metal compounds can enhance the kinetics of the selenium conversion reactions, leading to faster charging and discharging capabilities and improved cycling stability. researchgate.net For instance, molybdenum single atoms have been shown to facilitate the rapid formation of Li2Se. researcher.life

The table below summarizes the performance of various cathode materials in Li-Se batteries, highlighting the impact of different strategies on cycling stability and capacity.

Cathode MaterialInitial Discharge CapacityCapacity after CyclingNumber of CyclesCurrent Density/RateReference
Se@MIL-68-800648.3 mAh g⁻¹530.1 mAh g⁻¹2000.2 C oaepublish.com
Se@MIL-53-800704.5 mAh g⁻¹457 mAh g⁻¹2000.2 C oaepublish.com
Se/Mo@CNFHigh82% retention5001 C researcher.life
Se@void@BLCHigh585 mAh g⁻¹400010 A g⁻¹ researcher.life
PWC600High640 mAh g⁻¹4000.1 C researcher.life
G@Se/PANIHigh~600 mAh g⁻¹200N/A mdpi.com
Se/PANIHigh~500 mAh g⁻¹200N/A mdpi.com

Research on Hybrid and Composite Selenide-Based Electrode Materials

To further enhance the performance of selenium-based batteries, researchers are actively developing hybrid and composite electrode materials. These materials aim to combine the high capacity of selenium with the structural stability, conductivity, and catalytic activity of other materials. oaepublish.comresearchgate.net

A common approach is to create composites of selenium with various carbonaceous materials . As discussed previously, materials like graphene, carbon nanotubes, and porous carbons serve as conductive frameworks and hosts for selenium, improving conductivity and mitigating volume expansion and the shuttle effect. mdpi.comoaepublish.com

Metal selenides are also being investigated as promising electrode materials. oaepublish.com Transition metal selenides (TMSs) like cobalt selenide (CoSe, CoSe2), nickel selenide (Ni3Se2), and iron selenide (FeSe2) offer higher conductivity than elemental selenium and can also exhibit catalytic activity towards polyselenide conversion. oaepublish.commdpi.com For example, cobalt-porous carbon composites (Se@CoSe2-PC) have been shown to effectively mitigate the shuttle effect. oaepublish.com

Hybrid composite electrodes that combine multiple components are a key area of research. For instance, a composite of cobalt selenide nanorods and copper selenide polyhedrons decorated on graphene oxide (CCS@GO) has demonstrated excellent electrochemical properties for supercapacitors, highlighting the potential of such multi-component systems for energy storage. bisinfotech.com Similarly, composites of nickel selenide with materials like nickel hydroxide (B78521) or graphene are being developed to improve specific capacitance and cycle life. nih.govfrontiersin.org

Tin selenide (SnSe, SnSe2) is another material of interest due to its high theoretical capacity. researchgate.net However, it also suffers from significant volume changes. Designing hybrid composites, for example by integrating tin selenide with carbon materials, is a key strategy to overcome this limitation and improve its cycling stability and rate capability. oaepublish.comresearchgate.net

The development of these advanced hybrid and composite materials offers a promising pathway to overcome the challenges of lithium-selenium batteries and unlock their full potential as next-generation energy storage devices.

Transition Metal Selenides as Anodes and Catalytic Components

Transition metal selenides (TMSes) are being extensively investigated as high-performance anode materials for lithium-ion batteries (LIBs) and other next-generation batteries. wikipedia.org Their appeal stems from high theoretical specific capacities and distinct electrochemical properties compared to traditional graphite anodes. wikipedia.orgfishersci.se Compounds like iron selenide (FeSeₓ), cobalt selenide, and nickel selenide are notable for their potential. fishersci.sewikipedia.org Bimetallic selenides, such as CoNiSe₂, are also gaining attention for their synergistic effects that can enhance electrochemical performance. wikipedia.org

Beyond their role as anodes, TMSes serve as effective catalytic components, particularly in lithium-sulfur (Li-S) and lithium-selenium (Li-Se) batteries. wikipedia.orgnih.gov Their good electrical conductivity and catalytic properties help to accelerate the redox reactions of polysulfides and polyselenides. wikipedia.org This catalytic function is crucial for mitigating the shuttle effect, where TMSes can trap and facilitate the conversion of migrating polysulfide species, thereby improving the battery's efficiency and lifespan. nih.gov The lithiophilic and sulfiphilic nature of TMSes can also promote uniform lithium deposition, suppressing the growth of lithium dendrites. nih.gov

Table 1: Electrochemical Performance of Select Transition Metal Selenide Anodes in Lithium-Ion Batteries

Anode MaterialInitial Specific Capacity (mAh g⁻¹)Capacity After Cycling (mAh g⁻¹)Cycle NumberCurrent Density (A g⁻¹)Citation
CoFe₂Se₄@N-doped Graphene 1451.8853.950002.0 wikipedia.org
CoNiSe₂/C Nanodecahedrons Not specified549.910001.0 wikipedia.org
Cu₂Se/Co₃Se₄@NPC Not specified5437502.0 loradchemical.com
FeSe₂ Theoretical: 501.5Not specifiedNot specifiedNot specified fishersci.se

Germanium and Tin Selenide Nanocrystals in Lithium-Ion Batteries

Germanium (Ge) and tin (Sn) based selenide nanocrystals are emerging as promising high-capacity anode materials for LIBs, offering a significant performance leap over conventional graphite anodes. wikipedia.orgamericanelements.com Materials such as germanium monoselenide (GeSe), germanium diselenide (GeSe₂), tin monoselenide (SnSe), and tin diselenide (SnSe₂) have demonstrated excellent reversible capacities, approaching the theoretical limits for lithium alloying with Ge (Li₄.₄Ge) or Sn (Li₄.₄Sn). wikipedia.orgamericanelements.com

The energy storage mechanism for these materials involves a conversion reaction. During lithiation, the selenide nanocrystals decompose to form a this compound (Li₂Se) matrix and metallic germanium or tin. americanelements.comamericanelements.com The reversible nature of this process allows for high lithium storage capacities. americanelements.com

Key research findings include:

High Capacity: GeSeₓ and SnSeₓ nanocrystals have shown reversible capacities ranging from 400 to 800 mAh/g after 70 cycles. wikipedia.orgamericanelements.com

Rate Capability: Tin selenide (SnSeₓ) compounds generally exhibit higher rate capabilities compared to their germanium selenide (GeSeₓ) counterparts, a difference attributed to the higher diffusion rate of lithium ions in tin. wikipedia.orgamericanelements.com

Nanostructuring Benefits: Downsizing the bulk material into nanostructures, such as nanocrystals or quantum dots, is crucial. americanelements.com The increased surface-to-volume ratio enhances reaction kinetics and provides a buffer to accommodate the large volume changes during lithiation and delithiation, leading to improved cycling stability. americanelements.com

Phase Conversion: Ex situ studies have revealed that during cycling, Ge undergoes a phase conversion to an amorphous state, while Sn can maintain a crystalline structure, which may contribute to its superior rate capability. americanelements.com The Li₂Se matrix formed during the conversion is as effective as the Li₂S matrix found in sulfide-based anodes in enhancing capacity. americanelements.com

Table 2: Comparative Performance of Germanium and Tin Selenide Nanocrystal Anodes

Anode MaterialCapacity After 70 Cycles (mAh g⁻¹)Current RateKey FindingCitation
GeSeₓ Nanocrystals 400–8000.1 CExcellent reversible capacity. wikipedia.orgamericanelements.com
SnSeₓ Nanocrystals 400–8000.1 CHigher rate capability than GeSeₓ. wikipedia.orgamericanelements.com
SnSe Hybrid Structure 498 (after 120 cycles)0.2 A g⁻¹Superior performance attributed to a highly reversible conversion mechanism. cenmed.com

Exploration of Lithium-Sulfur/Selenium Hybrid Battery Systems

To overcome the individual limitations of lithium-sulfur (Li-S) and lithium-selenium (Li-Se) batteries, researchers are exploring hybrid systems that incorporate both elements into the cathode. americanelements.comnih.gov The primary goal is to leverage the extremely high theoretical gravimetric capacity of sulfur (1675 mAh g⁻¹) and the significantly better electrical conductivity and higher volumetric capacity of selenium. americanelements.comnih.govnih.gov

Key research findings in this area include:

Improved Cycling Stability: Hybrid S-Se cathodes have demonstrated lower capacity fade per cycle compared to pure sulfur cathodes. nih.gov An optimal composition of 5 to 7.5 mol% of selenium within a sulfur-based copolymer showed significantly improved cycling stability and high initial capacity. nih.gov

Solid-State Systems: The development of hybrid systems extends to all-solid-state batteries. NASA's SABERS (Solid-state Architecture Batteries for Enhanced Rechargeability and Safety) program is developing batteries with a sulfur-selenium cathode, a solid-state electrolyte, and a lithium-metal anode, achieving energy densities over 500 Wh/kg. americanelements.combrainly.ph These batteries offer enhanced safety by eliminating flammable liquid electrolytes and are being targeted for demanding applications like electric aircraft. americanelements.combrainly.ph

The combination of sulfur and selenium offers a promising pathway to create next-generation batteries that are not only high-performing but also potentially more cost-effective and safer. nih.govbrainly.ph

Lithium Selenide in Optoelectronic and Semiconductor Device Research

Enhancement of Photovoltaic Cell Performance

Lithium selenide (B1212193) (Li₂Se) and related lithium-containing compounds are subjects of research for enhancing the performance of photovoltaic cells. Their application is particularly noted in the development of thin-film solar cells, where they can contribute to improved efficiency and functionality.

Function as a p-type Semiconductor Layer in Thin-Film Solar Cells

Lithium selenide is explored for its role as a p-type semiconductor layer in the architecture of thin-film solar cells. wikipedia.org In this capacity, it facilitates the improvement of light absorption and the mobility of charge carriers, which are crucial processes for the conversion of solar energy into electrical power. americanelements.com The use of p-type semiconductor materials like tin selenide (SnSe) is also common in thin-film solar cells due to their favorable photoelectric and thermoelectric properties. cenmed.comamericanelements.com The creation of a p-n junction is fundamental to the operation of solar cells, and materials like copper indium gallium selenide (CIGS) are used to form the p-type absorber layer. americanelements.comwikipedia.org

Contributions to Improved Solar Energy Conversion Efficiency

The integration of lithium compounds into solar cell structures has shown potential for boosting solar energy conversion efficiency. For instance, modifying antimony selenide (Sb₂Se₃) solar cells with lithium hydroxide (B78521) (LiOH) has led to a notable increase in efficiency from 5.2% to 7.57%. atamanchemicals.comalfa-chemistry.com This improvement is attributed to enhanced carrier extraction, transport, and collection, along with a reduction in carrier recombination. atamanchemicals.comalfa-chemistry.com Similarly, in copper zinc tin selenide (CZTSe) solar cells, the introduction of lithium has significantly improved the power conversion efficiency from 5.79% to 8.66%. ereztech.com Research into various thin-film technologies, such as those based on cadmium telluride (CdTe) and CIGS, continually pushes for higher efficiencies, with CIGS cells achieving records of over 23%. americanelements.com Selenium-based solar cells have also demonstrated efficiencies of around 3.52% through solution-based processing. wikipedia.org The theoretical efficiency for materials with an optimal bandgap, like SnSe, is predicted to be as high as 32%. americanelements.com

Development of Semiconductor Neutron Detectors

The search for effective neutron detection materials has led to significant research into lithium-containing semiconductors, driven by the diminishing supply of Helium-3. americanelements.comnih.gov

Research on Lithium Indium Selenide (LiInSe₂) for Neutron Detection

Lithium indium selenide (LiInSe₂) has emerged as a promising material for solid-state neutron detectors that can operate at room temperature. americanelements.comuni.lufishersci.nl Researchers have successfully grown single crystals of LiInSe₂ using methods like the vertical Bridgman technique. nih.govfishersci.se These crystals exhibit high resistivity, on the order of 10¹⁰ to 10¹² Ω·cm, and a wide bandgap of approximately 2.85 to 2.86 eV, which are desirable properties for radiation detection. nih.govuni.lufishersci.nl Detectors fabricated from LiInSe₂ have shown a clear response to alpha particles, which is a key indicator of their potential for neutron detection, as the interaction of neutrons with lithium produces alpha particles. nih.govfishersci.se The development has progressed to fabricating detectors with active areas up to 100 mm². uni.lufishersci.nl

Properties of LiInSe₂ for Neutron Detection
PropertyValueSignificance
Band Gap2.85 - 2.86 eV nih.govuni.lufishersci.nlAllows for room temperature operation with low noise. uni.lufishersci.nl
Resistivity10¹⁰ - 10¹² Ω·cm nih.govfishersci.seSuitable for nuclear radiation detection with low leakage current. nih.govuni.lu
Neutron Detection Principle⁶Li(n, α)³H reaction americanelements.comHigh energy release allows for clear signal discrimination from gamma rays. americanelements.com

Analysis of Thermal Neutron Absorption Cross-Sections

The effectiveness of a neutron detector is largely determined by the thermal neutron absorption cross-section of its constituent isotopes. The key reaction for neutron detection in lithium-based materials is ⁶Li(n, α)³H. The isotope ⁶Li has a high thermal neutron capture cross-section of 938 barns. nih.gov While this is lower than that of ³He (5337 barns), the higher atomic density of ⁶Li in a solid-state material like LiInSe₂ results in a greater effective neutron absorption. nih.gov In LiInSe₂ enriched with ⁹⁵% ⁶Li, the contribution of the ⁶Li reaction to the total absorbed thermal neutrons is approximately 82%. fishersci.nl This high efficiency means that a detector of only 2 mm thickness can achieve 90% neutron detection efficiency. americanelements.com The high energy (4.78 MeV Q-value) released from the ⁶Li reaction produces a strong signal, allowing for effective discrimination from gamma-ray interference, a critical feature for neutron detectors. americanelements.comfishersci.no

Thermal Neutron Absorption Cross-Sections of Relevant Isotopes
IsotopeCross-Section (barns)ReactionQ-value (MeV)
⁶Li940 americanelements.com⁶Li(n,α)³H4.78 americanelements.comfishersci.no
³He5337 nih.gov³He(n,p)³H0.764
¹¹⁵In202 fishersci.no¹¹⁵In(n,γ)¹¹⁶In-

Thin Film Deposition using this compound Sputtering Targets

Sputtering is a physical vapor deposition (PVD) technique fundamental to the manufacturing of modern electronic and optical components. wikipedia.org It involves bombarding a source material, known as a sputtering target, with high-energy ions in a vacuum, which ejects atoms from the target that then deposit as a thin film onto a substrate. wikipedia.orgwikipedia.org

This compound (Li₂Se) is used as a sputtering target to create high-quality thin films for various applications. wikipedia.orgamericanelements.com These targets are composed of this compound and are essential for depositing films that inherit the material's desirable semiconducting and ionic conductivity properties. wikipedia.orgamericanelements.com The resulting Li₂Se thin films are utilized in the fabrication of optoelectronic devices, such as solar cells and photodetectors, as well as in semiconductor devices. americanelements.com The quality, uniformity, and purity of the films deposited using Li₂Se sputtering targets are critical for enhancing the efficiency, performance, and longevity of the final devices. wikipedia.org Sputtering targets are available in various forms and purities to meet the specific requirements of advanced industrial applications. americanelements.comfishersci.se

Fabrication of Advanced Electronic Components

The fabrication of advanced electronic components often relies on thin-film deposition techniques, where materials are applied to a substrate in thin layers. Sputtering is a common physical vapor deposition (PVD) method used for this purpose. americanelements.com In this process, a target material, such as this compound, is bombarded with high-energy particles, causing atoms to be ejected and deposited onto a substrate, forming a thin film. americanelements.com

This compound is particularly suitable for creating thin films for electronic components due to its favorable electrical properties, including high ionic conductivity. sputtertargets.net These thin films are integral to the development of various electronic devices. sputtertargets.net The quality and performance of the resulting components are highly dependent on the purity and uniformity of the deposited this compound film. sputtertargets.net

The table below outlines some research findings related to the use of metal selenides in the fabrication of electronic components.

ComponentMaterialFabrication TechniqueKey Findings
Field-Effect Transistors (FETs) Tungsten Diselenide (WSe₂)Chemical Vapor Deposition (CVD)Achieved high-quality, uniform monolayer films, leading to FETs with excellent electrical performance. mdpi.com
Flexible Circuits Cadmium Selenide (CdSe) Nanocrystals"Printing" or "coating" on flexible plasticsDemonstrated electron mobility 22 times faster than amorphous silicon, with the advantage of room temperature deposition. scitechdaily.com
Photodetectors Lead Selenide (PbSe)Chemical Bath DepositionShowed potential for high-speed, low-cost applications with the ability to integrate with CMOS technology. mdpi.comresearchgate.net

Optical Coatings for Enhanced Device Functionality

The optical properties of this compound make it a candidate for use in optical coatings to enhance the functionality of various devices. sputtertargets.net Thin-film coatings of this compound can alter the refractive index of optical components, which is a critical factor in controlling the transmission of light. This capability is particularly useful in telecommunications and other applications that rely on efficient light management.

The use of materials like this compound in optical coatings can improve the performance and durability of optical devices. sputtertargets.net For instance, its thermal stability can make optical components more resilient to environmental stress. sputtertargets.net

Prospects in Nanotechnology and Quantum Computing Applications

The excellent electrical properties and high ionic conductivity of this compound position it as a material with significant potential in the cutting-edge fields of nanotechnology and quantum computing. sputtertargets.net

In nanotechnology, there is growing interest in utilizing this compound for the development of nanoscale devices. Its properties are well-suited for the unique demands of engineering at the nanoscale. sputtertargets.net

Within the realm of quantum computing, the specific properties of this compound at the quantum level are being explored. sputtertargets.net Its electron and phonon transport properties, for example, could be harnessed to create more efficient quantum computing systems. sputtertargets.net The development of quantum dots and other quantum materials from substances like this compound is a key area of research for building the fundamental components of quantum processors. sputtertargets.netsemanticscholar.org

Potential for Nano-scale Sensor and Transistor Development

The promising electrical characteristics of this compound make it a strong candidate for the development of nano-scale sensors and transistors. sputtertargets.net Research into nanowire transistors has demonstrated the potential for creating incredibly small electronic components, with some studies exploring gate lengths of less than 5 nanometers. researchgate.net The development of such small and efficient transistors is a critical step toward more powerful and compact electronic devices. researchgate.net

The unique properties of materials at the nanoscale, such as a high surface-area-to-volume ratio, can be leveraged to create highly sensitive sensors. The use of nanomaterials, including those based on selenides, is being investigated for a wide range of sensing applications. oaepublish.com

Catalytic Applications of Lithium Selenide

Investigation of Lithium Selenide (B1212193) as a Chemical Catalyst

The investigation of lithium selenide as a chemical catalyst has primarily explored its role as a precursor to catalytically active species, such as lithium organoselenolates, and its direct function in electrochemical processes. While this compound itself is a stable ionic compound, it serves as a valuable source of the selenide anion (Se²⁻), which can be readily converted into more reactive organoselenium reagents. These reagents are instrumental in various organic reactions.

A notable area of investigation has been the use of lithium selenolates in the catalytic enantioselective intramolecular Rauhut–Currier (IRC) reaction. acs.org This reaction is a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex cyclic molecules. In these studies, a combination of a lithium selenolate and a chiral ligand, such as a BINOL derivative, is used to create a chiral catalytic system. acs.org The research has focused on optimizing reaction conditions to achieve high yields and enantioselectivities, which are crucial for the synthesis of pure enantiomeric products. acs.org

The screening of different lithium organoselenolates has been a key aspect of this research. For instance, studies have identified phenyl lithium selenolate (PhSeLi) as a highly efficient nucleophile for promoting the formation of cyclic products in the IRC reaction. acs.org The choice of the organoselenolate has been shown to significantly influence the reaction's outcome, affecting both the yield and the degree of asymmetric induction. acs.org

Beyond organic synthesis, research has indicated that this compound can function as a catalyst in certain electrochemical reactions, particularly within the context of lithium-ion batteries. ontosight.ai In this domain, it is explored for its ability to enhance reaction efficiency and selectivity at the electrodes. ontosight.ai For example, in lithium-sulfur batteries, transition metal selenides, which can be formed in situ, exhibit good catalytic properties and are considered highly efficient catalysts. researchgate.net The catalytic activity of these materials is attributed to their ability to accelerate the redox kinetics of polysulfides, a key challenge in the performance of these batteries. rsc.org

The investigation into this compound and its derivatives as catalysts is an active area of research, with ongoing efforts to expand their applications and to gain a deeper understanding of their catalytic behavior.

Mechanisms for Enhancing Reaction Efficiency and Selectivity

The mechanisms through which this compound and its derivatives enhance reaction efficiency and selectivity are multifaceted and depend on the specific chemical transformation.

In the context of the enantioselective intramolecular Rauhut–Currier reaction, the catalytic cycle involves a Brønsted acid activation pathway. acs.org The process is initiated by the activation of the substrate by a Brønsted acid, which then coordinates with the lithium cation of the selenolate to form a stabilized intermediate complex. acs.org This coordination is crucial for controlling the stereochemical outcome of the reaction. The organoselenolate then acts as a nucleophile, adding to an activated double bond in a seleno-Michael addition. acs.org Subsequent steps involve intramolecular cyclization followed by the elimination of the selenium group, often facilitated by an oxidant like hydrogen peroxide, to regenerate the catalyst and yield the final product. acs.org The chiral ligand associated with the lithium selenolate creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other, thus ensuring high enantioselectivity. acs.org

The following table summarizes the results from the screening of various lithium organoselenolates in the catalytic enantioselective IRC reaction, demonstrating the impact of the catalyst structure on yield and enantiomeric excess (ee).

EntryLithium SelenolateLigandYield (%)ee (%)
1n-BuSeLi(S)-3,3′-dibromo-BINOL4938-42
2sec-BuSeLi(S)-3,3′-dibromo-BINOLlowmoderate
3tert-BuSeLi(S)-3,3′-dibromo-BINOL64-6560-62
4PhSeLi(S)-3,3′-dibromo-BINOLhighhigh

Table based on findings from a study on the catalytic enantioselective intramolecular Rauhut–Currier reaction. acs.org

Advanced Characterization and Performance Evaluation Methodologies

Electrochemical Performance Assessment

Electrochemical testing is fundamental to understanding the viability of lithium selenide (B1212193) in energy storage applications. Key techniques include cyclic voltammetry, galvanostatic cycling, and electrochemical impedance spectroscopy.

Cyclic voltammetry is an analytical method used to investigate the electrochemical reactions of a system, such as oxidation and reduction processes. diva-portal.org In the context of lithium selenide, CV provides qualitative information about the redox reactions occurring at the electrode-electrolyte interface. The resulting voltammogram, a plot of current versus potential, reveals the potentials at which oxidation and reduction of Li₂Se and its intermediates occur. diva-portal.org

For instance, studies on selenium in LiCl-KCl eutectic melts have shown that the electrochemical behavior involves a two-step process. researchgate.net Selenide ions (Se²⁻) are first oxidized to diselenide ions (Se₂²⁻), which are then further oxidized to elemental selenium. researchgate.net This type of multi-step reaction can be identified by the presence of multiple peaks in the CV scan. The initial cycle often shows distinct features corresponding to the formation of the solid electrolyte interphase (SEI) layer, which is an irreversible process. diva-portal.org Subsequent cycles typically become more consistent, indicating the reversible lithiation and delithiation processes. diva-portal.org Stepwise cyclic voltammetry, where the potential range is incrementally increased, can be employed to determine the practical oxidative stability limit of the electrolyte in contact with the electrode material. chemrxiv.org

Galvanostatic cycling is a crucial technique for evaluating the practical performance of a battery material. It involves charging and discharging the cell at a constant current between set voltage limits. This method provides key metrics such as specific capacity (the amount of charge stored per unit mass), capacity retention (the percentage of the initial capacity maintained over cycling), and cycle life (the number of cycles a battery can endure before its capacity fades to a certain percentage of its initial value). osti.gov

For selenium-based cathodes, achieving high capacity retention is a significant challenge due to the "shuttle effect," where soluble lithium polyselenides dissolve into the electrolyte, leading to capacity loss. mdpi.com Research has focused on mitigating this issue through various strategies, such as encapsulating selenium within porous carbon structures. For example, a composite of selenium in hierarchically porous carbon fiber has demonstrated a reversible capacity of 533 mAh g⁻¹ after 50 cycles at a rate of 0.2C. researchgate.net Another approach involves using unique composite structures, like a free-standing Se/MCNRGO paper composite, which has shown a capacity of about 400 mAh g⁻¹ at 1 C with a cycle life of 1300 cycles. mdpi.com The cycle life of a battery is influenced by factors such as the depth of discharge; shallower charge and discharge cycles can significantly prolong the cycle life. batteryuniversity.com

Below is an interactive table summarizing the performance of various selenium-based cathode materials:

MaterialInitial Discharge Capacity (mAh g⁻¹)Cycle Life (cycles)Capacity Retention (%)C-rate
Se-HPCF Composite---50---0.2C
Se/MCNRGO Paper655100~87---
Se/MCNRGO Paper---1300---1C
MCMs-3.8/Se513100~580.5C
ZnSe/C Composite---300------
ZnSe@C960400------

Data sourced from various studies on selenium-based cathodes. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the various resistive and capacitive elements within a battery. jecst.org By applying a small AC voltage or current signal over a range of frequencies, an impedance spectrum (Nyquist plot) is generated. This spectrum can be modeled with an equivalent circuit to separate and quantify different resistance components, including the bulk resistance (Rb), the resistance of the solid electrolyte interphase (RSEI), and the charge transfer resistance (Rct). jecst.orgresearchgate.net

The RSEI, represented by a semicircle at high frequencies in the Nyquist plot, relates to the transport of lithium ions through the passivation layer on the electrode surface. jecst.org The Rct, often seen as a semicircle at mid-frequencies, corresponds to the kinetics of the electrochemical reaction at the electrode-electrolyte interface. jecst.orgresearchgate.net A lower Rct value generally indicates faster charge transfer kinetics. nih.gov The Warburg impedance, appearing as a straight line at low frequencies, is associated with the diffusion of lithium ions within the electrode material. jecst.orgresearchgate.net EIS is a powerful tool for understanding how these resistances change with cycling, temperature, and state of charge, providing insights into degradation mechanisms. jecst.orgacs.orgacs.org

Galvanostatic Cycling for Capacity Retention and Cycle Life

Spectroscopic Techniques for Chemical State and Composition

Spectroscopic methods are essential for determining the chemical composition and the oxidation states of elements within the this compound electrode, both at the surface and in the bulk.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.org The technique is based on the photoelectric effect, where X-rays irradiate the sample, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured, and their binding energy is calculated, which is characteristic of a specific element and its chemical environment. researchgate.net

XPS is particularly useful for studying the formation and composition of the SEI layer on the surface of the this compound electrode. acs.org By analyzing the binding energies of elements like Se, Li, C, and O, the chemical species present in the SEI can be identified. osti.gov Small shifts in the binding energies can provide information about the oxidation state and bonding of the elements. carleton.edu To analyze the bulk composition, XPS can be combined with ion beam etching to remove surface layers and obtain depth profiles. wikipedia.org Hard X-ray photoelectron spectroscopy (HAXPES) can be used to probe deeper into the material (greater than 20 nm) to get more bulk-sensitive information. osti.gov

In Situ and Operando Characterization for Dynamic Process Understanding

To understand the dynamic changes occurring within a this compound electrode during battery operation, in situ and operando characterization techniques are indispensable. These methods allow for real-time monitoring of the material's structural, morphological, and chemical evolution as the battery is charging and discharging. rsc.org

Conventional ex situ methods, which require disassembling the battery for analysis, can lead to sample contamination or alteration of the material's properties. rsc.org In contrast, in situ and operando techniques provide a more accurate picture of the dynamic processes. researchgate.net For example, in situ transmission X-ray microscopy (TXM) has been used to investigate the morphological and phase changes of selenium-doped germanium at the single-particle level, revealing good reversibility at high cycling rates. iu.edunih.gov Combining operando X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) has shown the formation of a super-ionically conductive and inactive Li-Se-Ge network during the initial lithiation, which helps to buffer the volume changes of the electrode material. researchgate.net These advanced techniques are crucial for unraveling complex reaction mechanisms and guiding the design of more stable and higher-performance this compound-based batteries. researchgate.netresearchgate.net

Future Directions and Emerging Research Frontiers

Exploration of Novel Synthetic Pathways for Tailored Lithium Selenide (B1212193) Properties

The synthesis of lithium selenide (Li₂Se) and its composites is a cornerstone of its application-oriented development. Researchers are moving beyond traditional methods to devise novel synthetic pathways that offer precise control over the material's properties. Standard synthesis can involve the reaction of elemental selenium with a lithium source, such as lithium trialkylborohydride in a tetrahydrofuran (B95107) (THF) solution, or the reduction of selenium with lithium in liquid ammonia (B1221849). wikidata.org Naphthalene may be used as a catalyst in some reactions to improve yield. wikidata.org

Emerging strategies focus on creating materials with tailored characteristics. For instance, one innovative approach involves the in-situ formation of Li₂Se within a pre-designed host material. An example is the creation of a 3D conductive host composed of silver selenide (Ag₂Se) nanocrystals encapsulated in porous carbon. wikipedia.org During the electrochemical process, the Ag₂Se undergoes a conversion and alloying reaction to form Li₂Se and a silver-lithium alloy, demonstrating a novel pathway to embedding the active material within a stable, conductive matrix. wikipedia.org Furthermore, hydrothermal and solvothermal methods are being employed to create various transition metal selenides, where Li₂Se itself can be used as a precursor or building block for more complex nanostructures like iron(II) selenide (FeSe₂). fishersci.com These advanced synthetic routes are pivotal for developing Li₂Se-based materials with enhanced ionic conductivity, controlled morphology, and improved stability, which are critical for high-performance applications.

Rational Design of this compound-Based Hierarchical Architectures

To address the challenges associated with this compound, particularly in energy storage applications—such as volume expansion during cycling and the dissolution of polyselenide intermediates (the shuttle effect)—researchers are focusing on the rational design of complex hierarchical architectures. wikidata.org These structures aim to provide mechanical stability, enhance electrical conductivity, and confine the active material.

A key strategy is the encapsulation of selenium or metal selenides within conductive host materials, often with multi-level porosity. americanelements.comnih.gov Examples include:

Hierarchical Tubular Nanostructures: One study demonstrated the construction of nanotubes where cobalt selenide (CoSe₂) nanoparticles are encapsulated within molybdenum diselenide/carbon (MoSe₂/C) composite shells. americanelements.com This unique tubular structure provides a robust framework that accommodates volume changes and improves cycling stability for both lithium and sodium ion storage. americanelements.com

Porous Carbon Frameworks: Hierarchically porous carbon, derived from metal-organic frameworks (MOFs), has been used to confine selenium. nih.gov By tailoring the ratio of micropores to mesopores, these frameworks can physically trap polyselenides, provide pathways for rapid electrolyte and electron transport, and buffer the volume expansion that occurs when selenium is converted to Li₂Se. nih.gov

2D/3D Hybrid Architectures: Another approach involves integrating 2D layered materials with 3D conductive networks. For example, constructing a composite of 2D bismuth oxyselenide (B8403211) (Bi₂O₂Se) with a 3D carbon nanotube (CNT) framework creates a synergistic structure. nih.gov The CNT network ensures rapid electron transport and mitigates volume changes, while the layered selenide material provides high capacity through a combination of intercalation, conversion, and alloying reactions. nih.gov

These rationally designed architectures represent a critical frontier, moving beyond simple material composites to highly organized, multi-functional structures that enhance electrochemical performance by addressing the fundamental challenges of the material. americanelements.comnih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new materials, including those based on this compound. americanelements.com These computational tools can accelerate the traditionally slow and resource-intensive process of materials development by analyzing vast datasets to identify promising candidates and predict their properties. americanelements.commybiosource.com

In the context of battery materials like Li₂Se, AI and ML can be applied to:

High-Throughput Screening: AI models can screen thousands of potential compounds to identify candidates with desirable properties, such as high ionic conductivity, electrochemical stability, and appropriate band gaps. americanelements.comguidechem.com This significantly narrows the field for experimental synthesis and testing.

Property Prediction: By learning from existing data, ML models can predict the properties of undiscovered materials. mybiosource.com For example, an ML model can learn interatomic potential parameters from quantum mechanics calculations to accurately predict material densities and other characteristics without the need for physical experiments. mybiosource.com

Accelerated Discovery of Electrolytes and Electrodes: AI is being used to identify optimal descriptors and characteristics for designing tailored electrolytes that work effectively with next-generation electrode materials like selenides. nih.gov This data-driven approach helps researchers understand complex structure-property relationships and design novel materials with enhanced performance. americanelements.comnih.gov

By leveraging the power of AI and ML, researchers can move towards a more predictive and efficient paradigm for materials design, shortening the development cycle for advanced Li₂Se-based technologies. guidechem.comnih.gov

Development of Advanced In-Situ Characterization for Interfacial Phenomena

Understanding the dynamic processes that occur at the interface between the electrode and the electrolyte is crucial for improving the performance, lifespan, and safety of batteries. nih.govamericanelements.com The formation of the solid-electrolyte interphase (SEI), volume changes, and other interfacial reactions directly impact battery function. nih.gov Advanced in-situ characterization techniques, which allow researchers to observe these phenomena in real-time within an operating battery, are a key research frontier. nih.gov

Notable in-situ techniques and their contributions include:

In-Situ X-Ray Diffraction (XRD): This technique provides real-time information about the phase transformations of the electrode material during charging and discharging. A study on a lithium-selenium cell using in-situ high-energy XRD revealed that selenium is directly reduced to Li₂Se during discharge, without the formation of intermediate crystalline phases. uni.lu

In-Situ Atomic Force Microscopy (AFM): As a surface-sensitive tool, in-situ AFM can directly visualize morphological changes at the electrode surface with high resolution. nih.gov It allows for the real-time monitoring of SEI formation and evolution, providing critical insights into the stability of the electrode/electrolyte interface. nih.gov

In-Situ Transmission Electron Microscopy (TEM): TEM offers atomic-resolution imaging and spectroscopic analysis, enabling detailed characterization of the structural and chemical changes at interfaces. uni.lu Coupled with techniques like focused ion beam (FIB) microscopy for sample preparation, in-situ TEM is a powerful tool for investigating interfacial phenomena in thin-film batteries. uni.lu

The development and application of these advanced characterization tools are essential for building a fundamental understanding of the electrochemical processes governing Li₂Se-based systems, which in turn guides the design of more stable and efficient materials. americanelements.com

Expanding Application Domains beyond Traditional Energy and Optoelectronics

While much of the focus on this compound has been in energy storage and semiconductors, its unique properties are paving the way for applications in other advanced fields. americanelements.com

The biomedical field presents a promising new frontier for selenium-based nanomaterials. americanelements.comwikipedia.org Selenium nanoparticles are noted for their biocompatibility, bioavailability, and low toxicity, making them attractive for medical applications. wikipedia.org Emerging research suggests that this compound could be utilized in:

Drug Delivery Systems: Li₂Se could serve as a precursor for nanostructures used in targeted drug delivery, enabling more precise and efficient therapies. americanelements.com

Medical Imaging: The material's properties may be leveraged to create quantum dots or other nanoparticles for advanced diagnostic imaging tools, potentially offering clearer and more accurate results. americanelements.com The development of organoselenium compounds like Ebselen, which has anti-inflammatory and antioxidant properties, further underscores the pharmacological potential of selenium-containing molecules. nih.govwikidata.org

Nanomaterials are increasingly being explored for environmental cleanup due to their high surface area and reactivity. nih.gov Selenium-based nanomaterials, in particular, have shown significant promise for environmental remediation. wikipedia.org Their unique physicochemical characteristics allow them to effectively adsorb and degrade contaminants. wikipedia.org Potential applications include:

Water and Soil Purification: Selenium nanoparticles are effective agents for remediating water and soil contaminated with heavy metals and organic pollutants. wikipedia.org

Catalytic Degradation: The active motion of self-propelled micro- and nanomotors can enhance the mass transfer of chemical reactions, and these motors can be functionalized with catalytic materials to break down pollutants more efficiently. nih.gov Selenium-based materials could be integrated into such systems for targeted environmental cleanup.

As research expands, developing sustainable and eco-friendly synthesis methods for these materials will be critical to their successful integration into environmental technologies. americanelements.comnih.gov

Q & A

Q. What experimental methods are used to determine the crystallographic structure of lithium selenide (Li₂Se)?

Li₂Se adopts a closest-packed arrangement of selenide ions (Se²⁻) with lithium ions (Li⁺) occupying all tetrahedral holes. To confirm this structure, researchers employ X-ray diffraction (XRD) to analyze lattice parameters and symmetry . Pairing XRD with density functional theory (DFT) simulations (e.g., using VASP software) validates the ionic packing and electronic band structure . Scanning electron microscopy (SEM) further characterizes grain boundaries and phase purity .

Q. How can high-purity this compound be synthesized in laboratory settings?

Solid-state synthesis is common: stoichiometric amounts of lithium and selenium are heated under inert conditions (e.g., argon) at 300–500°C. Solution-based routes involve reacting lithium hydride (LiH) with hydrogen selenide (H₂Se), though handling H₂Se requires stringent safety protocols due to toxicity . For organoselenium precursors, deprotonation of selenides using lithium amide bases (e.g., LiN(SiMe₃)₂) can yield α-lithio intermediates, but this method is more applicable to functionalized selenides than bulk Li₂Se .

Q. What analytical techniques distinguish ionic vs. covalent bonding in Li₂Se?

X-ray photoelectron spectroscopy (XPS) quantifies charge distribution: Li⁺ and Se²⁻ exhibit distinct binding energies (~55 eV for Li 1s and ~54 eV for Se 3d in Li₂Se) . Infrared/Raman spectroscopy detects absence of covalent bond vibrations (e.g., Se–Se stretching), confirming ionic dominance. Ionic conductivity measurements via impedance spectroscopy further support ion mobility in molten/solid states .

Advanced Research Questions

Q. How do generalized gradient approximation (GGA) methods improve electronic structure modeling of Li₂Se?

GGA functionals (e.g., PW91) refine the local spin density approximation (LSDA) by incorporating electron density gradients, improving predictions of lattice constants and bandgaps. For Li₂Se, GGA-based DFT simulations (using VASP or similar codes) account for non-uniform electron distribution in Se²⁻ anions, yielding accurate formation energies (~-3.2 eV/atom) and charge transfer metrics . Hybrid functionals (e.g., HSE06) are recommended for defect studies to address bandgap underestimation .

Q. What role does Li₂Se play in lithium-ion battery anodes, and how is its performance optimized?

Li₂Se may serve as a conversion-type anode, reacting with Li⁺ via Li₂Se + 2Li⁺ + 2e⁻ ↔ 2Li₂Se. However, its large volume change (~200%) during cycling causes mechanical degradation. Nanostructuring (e.g., embedding Li₂Se in graphene matrices) mitigates pulverization, enhancing cyclability. Electrochemical impedance spectroscopy (EIS) and galvanostatic cycling (0.1–2C rates) quantify capacity retention and interfacial stability . Comparative studies with Bi₂Se₃ or CoSe₂ highlight trade-offs between capacity (Li₂Se: ~500 mAh/g) and rate capability .

Q. How can researchers resolve contradictions in defect analysis of Li₂Se crystals?

Discrepancies in defect formation energies often arise from computational approximations (e.g., neglecting van der Waals interactions). Combining DFT with positron annihilation spectroscopy identifies vacancy types (e.g., Li vacancies dominate in p-type Li₂Se). Transmission electron microscopy (TEM) with electron energy loss spectroscopy (EELS) maps Se vacancies at atomic resolution. Experimental-computational feedback loops (e.g., refining GGA+U parameters) reconcile discrepancies .

Q. What mechanistic insights guide the synthesis of α-lithio selenides from Li₂Se precursors?

α-Lithio selenides (RSeLi) form via deprotonation of selenides (RSeH) using strong bases (e.g., LDA). Kinetic acidity studies (NMR titration) reveal substituent effects: electron-withdrawing groups (e.g., CF₃) accelerate deprotonation by 22x. Alkylation of RSeLi intermediates (e.g., RSeLi + R’X → RSeR’) enables tailored selenide synthesis. Mechanistic probes (isotopic labeling, DFT) confirm concerted proton transfer and Li coordination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.